molecular formula C12H17NO2S B1601496 4-(3-(Methylsulfonyl)phenyl)piperidine CAS No. 346688-72-0

4-(3-(Methylsulfonyl)phenyl)piperidine

Número de catálogo: B1601496
Número CAS: 346688-72-0
Peso molecular: 239.34 g/mol
Clave InChI: BFFDEVPWGSZYSN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(3-(Methylsulfonyl)phenyl)piperidine is a valuable chemical intermediate in organic and medicinal chemistry research. Its structure, featuring a piperidine ring linked to a phenyl ring bearing a methylsulfonyl group, makes it a versatile building block for the synthesis of more complex molecules. This compound has been successfully utilized in autoclave reactions with alkyl halides, such as 1-chloro-2-methylpentane, to create novel pharmaceutical candidates, demonstrating its role in constructing compounds with potential bioactivity . The methylsulfonyl group is a strong electron-withdrawing moiety that can significantly influence the electronic properties and binding affinity of final target molecules. For researchers, the compound can be characterized using techniques including 1 H NMR and 13 C NMR spectroscopy, with detailed spectral assignments available . The piperidine nitrogen can also be probed via 15 N NMR, though its low natural abundance (0.37%) and sensitivity often make 1 H- 15 N heteronuclear correlation a more practical alternative for analysis . This product is provided for research and development purposes exclusively. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant safety data sheets and handle this material with appropriate precautions in a laboratory setting.

Propiedades

Número CAS

346688-72-0

Fórmula molecular

C12H17NO2S

Peso molecular

239.34 g/mol

Nombre IUPAC

4-(3-methylsulfonylphenyl)piperidine

InChI

InChI=1S/C12H17NO2S/c1-16(14,15)12-4-2-3-11(9-12)10-5-7-13-8-6-10/h2-4,9-10,13H,5-8H2,1H3

Clave InChI

BFFDEVPWGSZYSN-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2CCNCC2

SMILES canónico

CS(=O)(=O)C1=CC=CC(=C1)C2CCNCC2

Origen del producto

United States
Foundational & Exploratory

The Strategic Role of CAS 346688-72-0 in Neuropharmacology: Synthesis and Application of Sigma-1 Receptor Agonists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology, the transition from a raw chemical intermediate to a clinical-stage therapeutic requires rigorous chemical precision and a profound understanding of molecular biology. CAS 346688-72-0 , chemically identified as 4-(3-(Methylsulfonyl)phenyl)piperidine, serves as the critical secondary amine precursor for the synthesis of Pridopidine (CAS 346688-38-8)[1]. Pridopidine is a first-in-class, highly selective Sigma-1 Receptor (S1R) agonist currently in advanced clinical development for neurodegenerative disorders, including Huntington’s disease (HD) and Amyotrophic Lateral Sclerosis (ALS)[2].

This technical guide bridges the gap between synthetic organic chemistry and cellular pharmacology. It details the physicochemical profile of CAS 346688-72-0, provides a self-validating protocol for its N-alkylation into Pridopidine, and maps the downstream pharmacological causality of S1R activation.

Physicochemical Profiling

Understanding the structural and physical properties of CAS 346688-72-0 is essential for optimizing reaction conditions. The presence of the electron-withdrawing methylsulfonyl group on the phenyl ring subtly influences the basicity and nucleophilicity of the piperidine nitrogen.

Table 1: Quantitative Data & Chemical Identity
ParameterSpecification / Data
Chemical Name 4-(3-(Methylsulfonyl)phenyl)piperidine
CAS Registry Number 346688-72-0
Molecular Formula C12H17NO2S
Molecular Weight 239.33 g/mol
Target Application Active Pharmaceutical Ingredient (API) Precursor
Reactivity Profile Secondary amine (Nucleophile)

Data supported by chemical supplier specifications.

Chemical Synthesis & Causality

The conversion of CAS 346688-72-0 to Pridopidine is achieved via a bimolecular nucleophilic substitution (SN2) reaction. As an Application Scientist, it is critical to look beyond the basic steps and understand the causality of the reagent selection to prevent side reactions such as elimination (E2) or over-alkylation.

Synthesis A CAS 346688-72-0 (Secondary Amine) D SN2 Alkylation (65°C, Heterogeneous) A->D B 1-Bromopropane (Electrophile) B->D C K2CO3 in MeCN (Base / Solvent) C->D E Pridopidine (Tertiary Amine) D->E

Figure 1: SN2 Synthesis Workflow of Pridopidine from CAS 346688-72-0.

Protocol 1: N-Alkylation of CAS 346688-72-0

Objective: Synthesize Pridopidine with >99% purity using a self-validating reaction system.

Causality & Reagent Selection:

  • Alkylating Agent (1-Bromopropane): A primary alkyl halide is chosen to ensure a clean SN2 trajectory with minimal steric hindrance, avoiding the E2 elimination pathways common with secondary halides.

  • Base (K2CO3): A mild, insoluble inorganic base is utilized instead of strong bases (e.g., NaH). This scavenges the HBr byproduct efficiently without deprotonating the solvent or driving unwanted side reactions. Milling the K2CO3 increases the surface area for this heterogeneous reaction.

  • Solvent (Acetonitrile - MeCN): As a polar aprotic solvent, MeCN leaves the nucleophilic nitrogen of CAS 346688-72-0 unsolvated and highly reactive, significantly accelerating the SN2 mechanism.

Step-by-Step Methodology:

  • Preparation: Charge a dry, nitrogen-purged reaction vessel with CAS 346688-72-0 (1.0 eq) and anhydrous MeCN (10 volumes).

  • Base Addition: Add finely milled K2CO3 (2.5 eq) and stir at 25°C for 15 minutes to ensure uniform suspension.

  • Alkylation: Initiate dropwise addition of 1-Bromopropane (1.2 eq). Once addition is complete, elevate the internal temperature to 65°C.

  • Self-Validating Checkpoint: Monitor the reaction via LC-MS. The system validates its own completion when the precursor mass (m/z 240, [M+H]+) depletes to <1% total area, and the target product mass (m/z 282, [M+H]+) plateaus. Do not proceed to quenching until this mass shift is analytically confirmed.

  • Workup: Cool the mixture to room temperature, filter out the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate and precipitate the API as a hydrochloride salt using HCl gas, yielding highly pure Pridopidine.

Pharmacological Context: The S1R Pathway

Once synthesized, Pridopidine acts as a potent agonist at the Sigma-1 Receptor (S1R), a chaperone protein highly enriched at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER)[2][3].

In neurodegenerative states like Huntington's disease, mutant huntingtin (mHTT) disrupts the MAM, leading to calcium dysregulation and severe ER stress[4]. Pridopidine binding triggers the dissociation of S1R from the inhibitory chaperone BiP[3]. The liberated S1R stabilizes inositol 1,4,5-trisphosphate receptors (IP3R), restoring calcium homeostasis, mitigating ER stress (via the PERK and IRE1α pathways), and enhancing the axonal transport of brain-derived neurotrophic factor (BDNF)[3][4].

MOA P Pridopidine (S1R Agonist) S1R Sigma-1 Receptor (at MAM) P->S1R Binds BiP Dissociation from BiP (Chaperone) S1R->BiP Triggers IP3R IP3R Stabilization (Ca2+ Homeostasis) BiP->IP3R Enables ER ER Stress Reduction (PERK/IRE1α) IP3R->ER Modulates Neuro Neuroprotection (HD & ALS) ER->Neuro Promotes

Figure 2: S1R Activation Pathway at the MAM by Pridopidine.

Biological Validation

To ensure scientific trustworthiness, the biological efficacy of the synthesized Pridopidine must be validated through a system that proves mechanistic causality, rather than mere correlation.

Protocol 2: In Vitro Validation of S1R-Mediated ER Stress Reduction

Objective: Validate that the synthesized Pridopidine reduces ER stress specifically through the S1R pathway.

Causality & Design: To prove that neuroprotection is explicitly driven by S1R activation, the protocol incorporates NE-100 , a highly selective S1R antagonist. If the benefits of Pridopidine are nullified by NE-100, the causality of the S1R pathway is definitively confirmed.

Step-by-Step Methodology:

  • Cell Culture: Plate YAC128 primary striatal neurons (expressing mHTT) in neurobasal medium supplemented with B27.

  • Cohort Stratification: Divide the culture into four distinct treatment arms:

    • (A) Vehicle Control

    • (B) Pridopidine (100 nM)

    • (C) NE-100 (1 µM)

    • (D) Pridopidine (100 nM) + NE-100 (1 µM)

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Protein Extraction & Analysis: Lyse the cells using RIPA buffer containing protease/phosphatase inhibitors. Perform Western Blotting targeted against ER stress markers (e.g., p-PERK, CHOP).

  • Self-Validating Checkpoint: The biological activity of the synthesized batch is considered valid only if Cohort B demonstrates a statistically significant reduction in CHOP expression compared to Cohort A, AND Cohort D reverts to the elevated stress levels seen in Cohort A. This internal antagonism is the ultimate proof of S1R-specific target engagement.

References

  • Howei Pharm. "CAS 346688-72-0 C12H17NO2S 4-(3-(Methylsulfonyl)phenyl)piperidine". Available at:[Link]

  • Hairui Chemical. "PRXM006 | Pridopidine Precursor". Available at:[Link]

  • Wikipedia. "Pridopidine - Mechanism of action". Available at:[Link]

  • HDBuzz. "Scientists identify precisely how pridopidine works in models of Huntington's disease". Available at: [Link]

  • NeurologyLive. "Pridopidine's Mechanism of Action Suggests Neuroprotective Effects in Huntington Disease". Available at: [Link]

  • MDPI - International Journal of Molecular Sciences. "Pridopidine, a Potent and Selective Therapeutic Sigma-1 Receptor (S1R) Agonist for Treating Neurodegenerative Diseases". Available at:[Link]

Sources

The 4-(3-(Methylsulfonyl)phenyl)piperidine Scaffold: A Technical Whitepaper on Synthesis, Pharmacology, and Sigma-1 Receptor Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-(3-(methylsulfonyl)phenyl)piperidine motif is a privileged pharmacophore in modern neuropharmacology. Originally explored during the development of "dopaminergic stabilizers," this chemical scaffold forms the structural core of pridopidine (4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine), a clinical-stage investigational drug for Huntington’s Disease (HD) and Amyotrophic Lateral Sclerosis (ALS)[1]. This whitepaper provides an in-depth analysis of the scaffold's structure-activity relationship (SAR), chemical synthesis workflows, and the biological mechanisms by which it exerts potent Sigma-1 receptor (S1R) agonism to rescue mitochondrial function and calcium homeostasis.

Structural Significance and Structure-Activity Relationship (SAR)

The transition from classical dopamine D2 receptor antagonists to S1R-targeted neuroprotectants was heavily driven by precise modifications to the 4-phenylpiperidine scaffold[2].

  • The Piperidine Ring : The basic nitrogen of the piperidine ring is critical for anchoring the molecule within the S1R binding pocket, typically forming a highly conserved salt bridge with the Glu172 residue of the receptor.

  • The Meta-Methylsulfonyl Group : The positioning of the methylsulfonyl ( −SO2​CH3​ ) group at the meta position of the phenyl ring is the defining feature of this scaffold. SAR and 3D-QSAR studies reveal that para-substitution significantly alters the pharmacological profile, often increasing Monoamine Oxidase (MAO) inhibitory activity[3]. The meta-substitution, however, aligns perfectly with the steric and electrostatic requirements of the S1R binding site while drastically reducing classical D2 receptor affinity[2][4]. This eliminates the extrapyramidal motor side effects associated with traditional neuroleptics, allowing the molecule to act as a fast-off antagonist or "stabilizer" at dopamine receptors while acting as a potent agonist at S1R[2].

Table 1: Pharmacological Profile of the 4-(3-(Methylsulfonyl)phenyl)piperidine Scaffold (N-Propyl Derivative / Pridopidine)
Receptor TargetBinding Affinity ( Ki​ , nM)Functional ActivityClinical/Biological Relevance
Sigma-1 (S1R) ~7.1 - 100Potent AgonistNeuroprotection, mitochondrial rescue, MAM stabilization[5]
Dopamine D2 ~10,000Low-affinity Antagonist"Dopaminergic stabilizer", avoids classical D2 motor side effects[2]
Dopamine D3 ~300 - 500Weak AntagonistMinimal interference with reward pathways
Dopamine D4 >10,000InactiveNo significant clinical effect

Biological Mechanisms: S1R Activation and Mitochondrial Rescue

The 4-(3-(methylsulfonyl)phenyl)piperidine core exhibits its primary therapeutic efficacy via high-affinity binding to the Sigma-1 Receptor (S1R), a 25 kDa endoplasmic reticulum (ER) chaperone protein localized at mitochondria-associated ER membranes (MAMs)[5][6].

In neurodegenerative states like HD and ALS, MAM integrity is compromised, leading to calcium dysregulation, ER stress, and mitochondrial dysfunction[7]. Binding of the scaffold to S1R stabilizes the inositol 1,4,5-trisphosphate receptor (IP3R), restoring proper Ca2+ transfer from the ER to mitochondria[6][7]. This signaling cascade enhances ATP production, reduces reactive oxygen species (ROS), and promotes the axonal transport and secretion of brain-derived neurotrophic factor (BDNF)[5][6].

G Ligand 4-Phenylpiperidine Core (S1R Agonist) S1R Sigma-1 Receptor (S1R) (MAM-localized Chaperone) Ligand->S1R High Affinity Binding (Ki = ~7-100 nM) IP3R IP3 Receptor (Ca2+ Channel) S1R->IP3R Chaperone Stabilization BDNF BDNF Axonal Transport & Secretion S1R->BDNF Enhances Transport Mitochondria Mitochondria (ATP Production & ROS Control) IP3R->Mitochondria Restores Ca2+ Homeostasis Neuroprotection Neuroprotection (HD & ALS Models) Mitochondria->Neuroprotection Reduces Oxidative Stress BDNF->Neuroprotection Synaptic Plasticity

Figure 1: Mechanism of action of the 4-(3-(methylsulfonyl)phenyl)piperidine scaffold via S1R activation.

Chemical Synthesis and Manufacturing

The synthesis of the 4-(3-(methylsulfonyl)phenyl)piperidine core requires precise control over highly reactive intermediates. The standard industrial approach utilizes a convergent synthesis starting from 3-bromothioanisole, followed by coupling, dehydration, oxidation, and reduction[8].

Workflow Step1 3-Bromothioanisole Step2 Cryogenic Lithiation (-35°C to -78°C) Step1->Step2 Step3 Coupling with 4-Piperidone Step2->Step3 Organolithium Intermediate Step4 Dehydration & Oxidation (H2O2) Step3->Step4 Step5 Hydrogenation (Pd/C, H2) Step4->Step5 Tetrahydropyridine Intermediate Final Piperidine Core Scaffold Step5->Final

Figure 2: Synthetic workflow for the 4-(3-(methylsulfonyl)phenyl)piperidine core.

Protocol 1: De Novo Synthesis of the Piperidine Core

This protocol outlines the self-validating synthesis of the core scaffold, emphasizing the causality behind specific reagent and condition choices[8].

  • Cryogenic Lithiation : Dissolve 3-bromothioanisole in anhydrous THF under an inert argon atmosphere. Cool the reaction mixture to ≤−35∘C . Dropwise add n-hexyllithium.

    • Causality: Cryogenic temperatures are strictly required to prevent the highly reactive organolithium intermediate from undergoing unwanted side reactions, such as ortho-lithiation or nucleophilic attack on the THF solvent[8].

  • Ketone Coupling : Slowly introduce N-Boc-4-piperidone to the cold mixture. Allow the reaction to stir and gradually warm to room temperature.

    • Validation: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the UV-inactive ketone spot and the appearance of a highly polar tertiary alcohol confirm successful coupling.

  • Dehydration and Deprotection : Quench the reaction with aqueous HCl and heat to 80∘C .

    • Causality: The strong acidic conditions serve a dual purpose: they catalyze the E1 elimination of the tertiary alcohol to form the tetrahydropyridine double bond and simultaneously cleave the Boc protecting group[8].

  • Thioether Oxidation : Cool the mixture and add glacial acetic acid followed by 30% H2​O2​ . Stir at 50∘C for 4 hours.

    • Causality: Hydrogen peroxide cleanly oxidizes the thioether ( −SCH3​ ) to the target methylsulfonyl ( −SO2​CH3​ ) group.

  • Catalytic Hydrogenation : Transfer the intermediate to a Parr shaker. Add 10% Pd/C catalyst and pressurize with H2​ gas (40 psi) for 12 hours.

    • Validation: Filter the catalyst through Celite. Analyze the crude product via 1H -NMR. The complete disappearance of the vinylic proton signal ( ∼6.0 ppm) validates the successful reduction of the tetrahydropyridine ring to the final 4-(3-(methylsulfonyl)phenyl)piperidine core.

Experimental Workflows for Pharmacological Validation

To prove the efficacy of the synthesized scaffold, researchers must validate its ability to rescue S1R-mediated mitochondrial function[6].

Protocol 2: S1R-Mediated Mitochondrial Rescue Assay (Seahorse XF)

This protocol utilizes the Seahorse XF Cell Energy Phenotype Test to measure the Oxygen Consumption Rate (OCR) in YAC128 (Huntington's Disease model) neurons[6]. The assay is inherently self-validating through the sequential addition of specific electron transport chain (ETC) inhibitors.

  • Cell Plating & Treatment : Seed primary YAC128 neurons in a Seahorse XF96 microplate. Treat with 1μM of the synthesized piperidine core (or vehicle control) for 24 hours prior to the assay.

  • Baseline OCR Measurement : Wash cells with unbuffered assay medium and incubate in a non- CO2​ incubator for 1 hour. Measure basal OCR to establish the resting metabolic rate.

  • Oligomycin Injection ( 1μM ) : Inject Oligomycin to inhibit ATP synthase (Complex V).

    • Causality: This step isolates ATP-linked respiration from proton leak, validating that the basal oxygen consumption was actively coupled to ATP production.

  • FCCP Injection ( 0.5μM ) : Inject the uncoupling agent FCCP.

    • Causality: FCCP collapses the inner mitochondrial membrane proton gradient, forcing the ETC to operate at maximum capacity. The difference between maximal and basal OCR defines the "spare respiratory capacity." S1R agonists specifically rescue this capacity, which is otherwise severely depleted in HD neurons[6].

  • Rotenone/Antimycin A Injection ( 0.5μM ) : Inject these Complex I and III inhibitors.

    • Validation: This final injection must drop the OCR to near zero. It serves as an internal negative control, validating the assay by shutting down mitochondrial respiration completely and allowing the quantification of non-mitochondrial oxygen consumption.

Conclusion

The 4-(3-(methylsulfonyl)phenyl)piperidine scaffold represents a masterclass in rational drug design. By fine-tuning the steric and electrostatic properties of the classical 4-phenylpiperidine pharmacophore, researchers successfully stripped away D2-mediated motor liabilities while unlocking profound, disease-modifying S1R agonism. As clinical trials for pridopidine advance, mastering the synthesis and pharmacological validation of this core intermediate remains essential for the next generation of neurodegenerative therapeutics.

References

  • Synthesis and Evaluation of a Set of 4-Phenylpiperidines and 4-Phenylpiperazines as D-2 Receptor Ligands and the Discovery of the Dopaminergic Stabilizer 4[3-(Methylsulfonyl)phenyl]-1-propylpiperidine (Huntexil, Pridopidine, ACR16). ResearchGate / Journal of Medicinal Chemistry.[Link]

  • WO2017015609A1 - Process for preparing pridopidine.
  • What is Pridopidine? Prilenia Therapeutics. [Link]

  • The Sigma-1 Receptor Mediates Pridopidine Rescue of Mitochondrial Function in Huntington Disease Models. PubMed / Neurotherapeutics.[Link]

  • Pridopidine, a Potent and Selective Therapeutic Sigma-1 Receptor (S1R) Agonist for Treating Neurodegenerative Diseases. MDPI / International Journal of Molecular Sciences.[Link]

  • The sigma-1 receptor mediates the beneficial effects of pridopidine in a mouse model of Huntington disease. PubMed / Neurobiology of Disease.[Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The trajectory of pridopidine (formerly known as ACR16 or Huntexil) represents one of the most profound mechanistic paradigm shifts in modern neuropharmacology. Originally synthesized and classified as a "dopaminergic stabilizer" intended to manage the motor symptoms of Huntington’s disease (HD), advanced receptor profiling later revealed its true identity: a highly potent and selective agonist of the Sigma-1 Receptor (S1R). This whitepaper provides an in-depth technical analysis of pridopidine’s discovery, its complex chemical synthesis, and the self-validating experimental protocols that elucidated its neuroprotective mechanism of action at the mitochondria-associated membrane (MAM).

Historical Context: The Dopamine Stabilizer Hypothesis

Pridopidine was initially discovered by the Arvid Carlsson Research laboratories during a campaign to develop compounds that could stabilize psychomotor function without inducing the severe extrapyramidal side effects typical of classical neuroleptics.

Early pharmacological assays characterized pridopidine as a low-affinity dopamine D2 receptor (D2R) antagonist [2]. The prevailing hypothesis suggested that its rapid association and dissociation kinetics at the D2R allowed it to act as a functional antagonist in hyperdopaminergic states (e.g., chorea in HD) while behaving as a functional agonist in hypodopaminergic states. Based on this rationale, early clinical trials (MermaiHD and HART) were strictly designed around motor endpoints[4]. However, while the compound demonstrated a favorable safety profile and stabilized voluntary motor functions, the magnitude of its clinical efficacy could not be entirely explained by its weak D2R affinity, prompting researchers to investigate off-target binding profiles.

The Paradigm Shift: Sigma-1 Receptor (S1R) Agonism

The turning point in pridopidine's development occurred when comprehensive radioligand binding assays revealed that its affinity for the S1R ( Ki​ = 57 nM) was approximately 50 to 100 times greater than its affinity for the D2R ( Ki​ = 2950 nM) [1].

The S1R is a unique, ligand-regulated chaperone protein highly enriched in the central nervous system, primarily localized at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER). In neurodegenerative diseases like HD and Amyotrophic Lateral Sclerosis (ALS), the accumulation of misfolded proteins (e.g., mutant huntingtin or mHTT) disrupts MAM integrity, leading to severe ER stress, dysregulated calcium ( Ca2+ ) homeostasis, and impaired axonal transport of brain-derived neurotrophic factor (BDNF) [5].

By selectively binding to the S1R, pridopidine triggers the dissociation of S1R from the ER resident chaperone BiP (GRP78). The activated S1R then stabilizes inositol 1,4,5-trisphosphate receptors ( IP3​Rs ), restoring Ca2+ transfer from the ER to mitochondria. This cascade effectively normalizes mitochondrial respiration and suppresses the three primary branches of the unfolded protein response (UPR): PERK, IRE1 α , and ATF6 [1].

S1R_Pathway Pridopidine Pridopidine (ACR16) S1R_BiP S1R-BiP Complex (ER) Pridopidine->S1R_BiP Binds to S1R Active_S1R Activated S1R S1R_BiP->Active_S1R Dissociation from BiP MAM MAM Integrity Restored Active_S1R->MAM Stabilizes IP3R BDNF BDNF Transport & Secretion Active_S1R->BDNF Enhances TrkB signaling Ca2 Ca2+ Homeostasis MAM->Ca2 ER_Stress Reduced ER Stress (PERK, IRE1α, ATF6) MAM->ER_Stress Neuroprotection Neuroprotection (HD/ALS) Ca2->Neuroprotection ER_Stress->Neuroprotection BDNF->Neuroprotection

Pridopidine-mediated Sigma-1 Receptor activation and neuroprotective signaling pathways.

Quantitative Data Summaries

To contextualize the pharmacological shift, Table 1 summarizes the binding affinities that redefined pridopidine's mechanism of action, while Table 2 outlines the clinical milestones that pivoted based on these findings.

Table 1: Pharmacological Binding Affinities of Pridopidine [1]

Target ReceptorAffinity ( Ki​ in nM)Functional Role / Implication
Sigma-1 Receptor (S1R) 57 Primary Target: Neuroprotection, ER stress reduction, MAM integrity.
Adrenergic α2C​ 1580Negligible at therapeutic doses.
Dopamine D3 (D3R)1630Minor modulation of psychomotor function.
Dopamine D2 (D2R)2950Original hypothesized target; low affinity explains lack of extrapyramidal symptoms.
Sigma-2 Receptor (S2R)5450Demonstrates extreme selectivity for S1R over S2R (96-fold difference).

Table 2: Key Clinical Trial Milestones in Huntington's Disease [2][4]

Trial NamePhasePrimary Endpoint FocusKey Finding / Outcome
MermaiHD Phase 3Modified Motor Score (mMS)Failed primary endpoint; showed significant improvement in Total Motor Score (TMS).
HART Phase 2bModified Motor Score (mMS)Confirmed MermaiHD findings; symptomatic motor benefits observed at 45 mg bid.
PRIDE-HD Phase 2Total Functional Capacity (TFC)Shifted focus to disease progression (S1R rationale); showed slower functional decline at 52 weeks.

Experimental Methodologies & Protocols

The translation of pridopidine from a chemical entity to a clinical candidate requires rigorous, self-validating protocols. Below are the definitive workflows for its chemical synthesis and the in vitro validation of its S1R-mediated neuroprotective effects.

Protocol 1: Chemical Synthesis & Purification of Pridopidine HCl

The synthesis of pridopidine (4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine) is highly sensitive to oxidative impurities. The protocol below outlines the optimized industrial synthesis, emphasizing the causality behind the extraction solvents [3].

Step-by-Step Methodology:

  • Lithiation & Substitution: React the 4-phenylpiperidine derivative with a lithiating agent at cryogenic temperatures (< -35°C) to facilitate the substitution of the methylsulfonyl group.

  • Acidic Elimination: Subject the intermediate to acidic elimination at 110°C to form the piperidine ring structure. Causality Check: This step often utilizes tetrahydrofuran (THF). Traces of THF must be strictly monitored, as THF catalyzes the oxidation of intermediates into the toxic "Compound 3" impurity.

  • Biphasic Extraction (Self-Validating Step): Add a highly specific mixture of Toluene and Heptane (5 volumes) to the reactor at 40°C.

    • Why this specific mixture? The primary impurities, hexyl bromide and TA, are highly lipophilic and insoluble in water. The Toluene/Heptane matrix selectively partitions these impurities and residual THF into the organic waste phase while retaining the pridopidine free base.

    • Validation: Perform in-process High-Performance Liquid Chromatography (HPLC). The protocol is only validated to proceed if THF levels are < 0.1% and Compound 3 is undetectable.

  • Crystallization: Dissolve the purified solid pridopidine free base in an alcohol (e.g., ethanol). Introduce a stoichiometric mixture of hydrochloric acid and the same alcohol to precipitate high-purity pridopidine hydrochloride (HCl) salt.

Synthesis_Workflow Start 4-Phenylpiperidine Derivative Lithiation Lithiation & Substitution (<-35°C) Start->Lithiation Reagents added Elimination Acidic Elimination (110°C) Lithiation->Elimination Intermediate formed Extraction Toluene/Heptane Extraction (Removes THF/Hexyl Bromide) Elimination->Extraction Aqueous work-up Pridopidine_FB Pridopidine Free Base Extraction->Pridopidine_FB Phase separation Pridopidine_HCl Pridopidine HCl Salt (Crystallization) Pridopidine_FB->Pridopidine_HCl HCl / Alcohol

Step-by-step chemical synthesis and purification workflow for Pridopidine HCl.

Protocol 2: In Vitro S1R Activation & ER Stress Assay

To prove that pridopidine’s neuroprotective effects are strictly S1R-mediated and not an artifact of D2R antagonism, researchers utilize a self-validating cellular assay using YAC128 HD mouse models [5].

Step-by-Step Methodology:

  • Cell Culture Preparation: Isolate primary striatal neurons from YAC128 transgenic mice (which express the full-length mutant human huntingtin gene, mHTT) and wild-type (WT) littermates.

  • Induction of Baseline Stress: Culture the neurons for 14 days in vitro (DIV). The accumulation of mHTT naturally induces chronic ER stress, measurable by the upregulation of the PERK and IRE1 α pathways.

  • Pharmacological Treatment: Divide the YAC128 cultures into three cohorts:

    • Cohort A (Vehicle): Receives standard media.

    • Cohort B (Pridopidine): Treated with 100 nM pridopidine.

    • Cohort C (Pridopidine + NE-100): Treated with 100 nM pridopidine and 1 μ M NE-100 (a highly selective S1R antagonist).

  • Western Blotting & Quantification: Lyse the cells and perform Western blot analysis targeting phosphorylated PERK (p-PERK) and downstream ATF4.

  • Causality & Validation:

    • Observation: Cohort B will show a statistically significant reduction in p-PERK levels compared to Cohort A, indicating relief of ER stress.

    • Validation: Cohort C will show p-PERK levels identical to Cohort A. Because the S1R antagonist NE-100 completely abolishes pridopidine's effect, the system self-validates that the ER stress reduction is exclusively driven by S1R agonism, ruling out dopaminergic interference.

Clinical Translation & Future Directions

The revelation of pridopidine's S1R agonism fundamentally altered its clinical trajectory. Rather than merely masking chorea via dopamine modulation, pridopidine is now recognized as a disease-modifying candidate capable of preserving functional capacity (TFC) by rescuing cellular survival pathways [4]. Ongoing Phase 3 trials (such as PROOF-HD) and expansions into ALS research are directly grounded in the robust, target-specific pharmacology of S1R activation at the MAM interface.

References

  • Pridopidine, a Potent and Selective Therapeutic Sigma-1 Receptor (S1R) Agonist for Treating Neurodegenerative Diseases. Pharmaceuticals (Basel).
  • Pridopidine: Overview of Pharmacology and Rationale for its Use in Huntington's Disease. Journal of Huntington's Disease.
  • WO2017015609A1 - Process for preparing pridopidine. Google Patents.
  • Pridopidine in early-stage manifest Huntington's disease: a phase 3 trial. Nature Medicine.
  • Connection Lost, MAM: Errors in ER–Mitochondria Connections in Neurodegenerative Diseases. Brain Sciences.

Methodological & Application

Synthesis of 4-(3-(Methylsulfonyl)phenyl)piperidine: A Detailed Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed protocol for the synthesis of 4-(3-(methylsulfonyl)phenyl)piperidine, a valuable building block in medicinal chemistry and drug discovery. The 4-arylpiperidine scaffold is a privileged structure found in numerous biologically active compounds. This document outlines two robust synthetic strategies, the Negishi cross-coupling and the Suzuki-Miyaura cross-coupling, for the preparation of this target molecule. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on experimental causality, safety, and analytical validation.

Introduction

The 4-arylpiperidine moiety is a key pharmacophore in a wide range of therapeutic agents, particularly those targeting the central nervous system. The methylsulfonyl group, a common bioisostere for other functionalities, can modulate the physicochemical properties of a molecule, such as solubility and metabolic stability. The synthesis of 4-(3-(methylsulfonyl)phenyl)piperidine provides a versatile intermediate for the development of novel therapeutics. For instance, the N-propyl derivative of this core, known as pridopidine, has been investigated for the treatment of Huntington's disease, highlighting the pharmaceutical relevance of this structural motif.[1][2][3][4][5]

This guide presents two well-established and reliable methods for the construction of the C(sp²)-C(sp³) bond between the phenyl and piperidine rings. The choice between the Negishi and Suzuki-Miyaura coupling reactions may depend on the availability of starting materials, catalyst systems, and the specific requirements of the research project.

Materials and Methods

This section details the necessary reagents and equipment for the synthesis, purification, and characterization of 4-(3-(methylsulfonyl)phenyl)piperidine.

Reagent Supplier Notes
3-Bromophenyl methyl sulfoneCommercially AvailableStarting material for both synthetic routes.
tert-Butyl 4-iodopiperidine-1-carboxylateCommercially AvailablePrecursor for the Negishi coupling.
3-(Methylsulfonyl)phenylboronic acidCommercially AvailableKey reagent for the Suzuki-Miyaura coupling.
N-Boc-4-hydroxypiperidineCommercially AvailableStarting material for the synthesis of tert-butyl 4-iodopiperidine-1-carboxylate.
TriphenylphosphineCommercially AvailableReagent for the synthesis of tert-butyl 4-iodopiperidine-1-carboxylate.
ImidazoleCommercially AvailableReagent for the synthesis of tert-butyl 4-iodopiperidine-1-carboxylate.
IodineCommercially AvailableReagent for the synthesis of tert-butyl 4-iodopiperidine-1-carboxylate.
Zinc dustCommercially AvailableRequired for the Negishi coupling.
1,2-DibromoethaneCommercially AvailableUsed for the activation of zinc dust.
ChlorotrimethylsilaneCommercially AvailableUsed for the activation of zinc dust.
n-ButyllithiumCommercially AvailableHighly pyrophoric; handle with extreme caution.
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)Commercially AvailableCatalyst for both coupling reactions.
Copper(I) iodideCommercially AvailableCo-catalyst for the Negishi coupling.
Potassium phosphate (K₃PO₄)Commercially AvailableBase for the Suzuki-Miyaura coupling.
Trifluoroacetic acid (TFA)Commercially AvailableFor the deprotection of the Boc group.
Dichloromethane (DCM)AnhydrousSolvent
Tetrahydrofuran (THF)AnhydrousSolvent
DioxaneAnhydrousSolvent
Diethyl etherAnhydrousSolvent
Ethyl acetateReagent GradeFor extraction and chromatography.
HexanesReagent GradeFor extraction and chromatography.
Sodium bicarbonate (NaHCO₃)Reagent GradeFor workup.
Sodium sulfate (Na₂SO₄)AnhydrousFor drying organic layers.
Magnesium sulfate (MgSO₄)AnhydrousFor drying organic layers.

Synthetic Protocols

Two primary synthetic routes are presented below. Both pathways converge on the N-Boc protected intermediate, which is then deprotected to yield the final product.

Diagram of Synthetic Pathways

Synthesis_Pathways cluster_suzuki Suzuki-Miyaura Coupling cluster_negishi Negishi Coupling 3_MeSO2_Boronic 3-(Methylsulfonyl)phenylboronic acid Suzuki_Coupling Pd(dppf)Cl₂, K₃PO₄ Dioxane/H₂O 3_MeSO2_Boronic->Suzuki_Coupling N_Boc_4_Iodo N-Boc-4-iodopiperidine N_Boc_4_Iodo->Suzuki_Coupling N_Boc_Product N-Boc-4-(3-(methylsulfonyl)phenyl)piperidine Suzuki_Coupling->N_Boc_Product Deprotection TFA, DCM N_Boc_Product->Deprotection 3_Bromo_MeSO2 3-Bromophenyl methyl sulfone Negishi_Coupling Pd(dppf)Cl₂, CuI THF 3_Bromo_MeSO2->Negishi_Coupling N_Boc_4_Iodo_Negishi N-Boc-4-iodopiperidine Organozinc 1. n-BuLi 2. ZnCl₂ N_Boc_4_Iodo_Negishi->Organozinc Organozinc->Negishi_Coupling Negishi_Coupling->N_Boc_Product Final_Product 4-(3-(Methylsulfonyl)phenyl)piperidine Deprotection->Final_Product caption Synthetic routes to 4-(3-(methylsulfonyl)phenyl)piperidine. Safety_Precautions cluster_ppe Personal Protective Equipment (PPE) cluster_handling Chemical Handling cluster_reagents Specific Reagent Precautions Lab_Coat Lab Coat Safety_Goggles Safety Goggles Gloves Nitrile Gloves Fume_Hood Work in a Fume Hood Inert_Atmosphere Inert Atmosphere (Argon/Nitrogen) for sensitive reagents Grounding Grounding for static-sensitive reagents nBuLi n-Butyllithium: Pyrophoric, reacts violently with water. Handle under inert atmosphere. Pd_Catalysts Palladium Catalysts: Flammable solid, handle with care. Avoid inhalation of dust. TFA Trifluoroacetic Acid: Corrosive, causes severe burns. Handle with appropriate PPE. caption Key safety precautions for the synthesis.

Sources

Application Note: Synthesis and Evaluation of Aryl {4-[({5-[3-(methylsulfonyl)phenyl]pyrazin-2-yl}oxy)methyl]piperidin-1-yl}methanones

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Metabolic Disease Therapeutics, GPR119 Agonist Development

Mechanistic Rationale & Pharmacophore Design

The management of Type 2 Diabetes (T2D) and metabolic syndrome has increasingly focused on the G protein-coupled receptor 119 (GPR119). Expressed predominantly in pancreatic β -cells and intestinal enteroendocrine L-cells, GPR119 activation stimulates intracellular cAMP accumulation, leading to glucose-dependent insulin secretion and the release of incretin hormones like GLP-1[1].

The structural class of aryl {4-[({5-[3-(methylsulfonyl)phenyl]pyrazin-2-yl}oxy)methyl]piperidin-1-yl}methanones represents a highly optimized scaffold for GPR119 agonism[2]. The design of this molecule is driven by strict structure-activity relationship (SAR) causality:

  • 3-(Methylsulfonyl)phenyl Group: Acts as the primary pharmacophore. The highly polar sulfonyl oxygens form critical, directional hydrogen bonds within the receptor's binding pocket[3].

  • Pyrazine Core: Serves as a rigid, metabolically stable hinge that optimally vectors the flanking substituents[4].

  • Piperidine-Oxymethyl Linker: Provides the necessary spatial flexibility, allowing the molecule to adapt to the receptor's conformational shifts during activation.

  • Aryl Methanone (Amide) Moiety: Modulates the overall lipophilicity (LogP) of the compound. The aryl group fits snugly into a hydrophobic sub-pocket of GPR119, enhancing binding affinity and functional efficacy.

GPR119_Pathway Agonist GPR119 Agonist (Aryl Methanone) Receptor GPR119 Receptor (β-cells / L-cells) Agonist->Receptor Binds G_Protein Gαs Protein Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Stimulates cAMP cAMP Accumulation AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Response Insulin & GLP-1 Secretion PKA->Response Triggers

GPR119 activation pathway leading to insulin and GLP-1 secretion.

Synthetic Strategy and Causality

The preparation of these complex aryl methanones follows a highly efficient, convergent two-step protocol starting from a Boc-protected intermediate[2]. As an application scientist, it is critical to understand why specific reagents are chosen over standard alternatives to ensure scalability and purity.

  • Acidic Deprotection: We utilize HCl in dioxane rather than standard trifluoroacetic acid (TFA) in DCM. Causality: TFA deprotection often leaves residual fluorinated salts that can suppress the nucleophilicity of the piperidine nitrogen in the subsequent weak-base mediated acylation. HCl in dioxane ensures quantitative deprotection while allowing the hydrochloride salt to be easily and cleanly neutralized during a biphasic basic workup[2].

  • Schotten-Baumann Type Amide Condensation: The free piperidine is coupled with various aroyl chlorides. Causality: While modern peptide coupling reagents (e.g., HATU, EDC/HOBt) are viable for carboxylic acids, utilizing pre-formed aroyl chlorides with a sterically hindered base like diisopropylamine (DIPA) provides superior atom economy and simplifies purification[2]. DIPA effectively neutralizes the liberated HCl without acting as a competing nucleophile against the highly reactive acyl carbon, driving the reaction to completion.

Two-step synthetic workflow for aryl methanone GPR119 agonists.

Experimental Protocols

Protocol A: Preparation of the Free Piperidine Intermediate

Synthesis of 2-[3-(methylsulfonyl)phenyl]-5-(piperidin-4-ylmethoxy)pyrazine

Reagents & Materials:

  • tert-butyl 4-((5-(3-(methylsulfonyl)phenyl)pyrazin-2-yloxy)methyl)piperidine-1-carboxylate (1.0 eq)

  • 4M HCl in Dioxane (10 volumes)

  • Ethyl Acetate (EtOAc), Dichloromethane (DCM)

  • 1M Sodium Hydroxide (NaOH) solution

Step-by-Step Procedure:

  • Suspend the Boc-protected intermediate in 4M HCl in dioxane (10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer[2].

  • Stir the reaction mixture at room temperature (20-25°C) overnight.

  • Remove the volatile solvent in vacuo to yield a crude solid.

  • Suspend the crude product in a mixture of water and EtOAc (1:1 v/v) and stir vigorously for 15 minutes.

  • Separate the layers. Discard the organic layer (which contains cleaved Boc byproducts and non-polar impurities)[2].

  • Cool the aqueous layer to 0°C and slowly basify using 1M NaOH solution until the pH reaches ~10-11.

  • Extract the basified aqueous layer with DCM (3 × 100 mL).

  • Combine the DCM layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the free amine as a solid[2].

Self-Validation Check: Spot the aqueous and organic layers on a TLC plate (eluent: 10% MeOH in DCM with 1% NH₄OH). The target product (free amine) must remain completely in the aqueous layer during Step 4, and exclusively partition into the DCM layer after basification in Step 7. LC-MS should confirm the free amine mass at m/z 348.4 [M+H]⁺ .

Protocol B: Parallel Synthesis of Aryl Methanones

Amide Condensation with Aroyl Chlorides

Reagents & Materials:

  • Free Piperidine Intermediate from Protocol A (1.0 eq)

  • Aroyl Chloride derivatives (e.g., benzoyl chloride, 4-fluorobenzoyl chloride) (1.2 eq)

  • Diisopropylamine (DIPA) (2.5 eq)[2]

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Dissolve the free piperidine intermediate (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Add DIPA (2.5 eq) to the solution and cool the reaction flask to 0°C using an ice bath[2].

  • Add the selected aroyl chloride (1.2 eq) dropwise over 10 minutes to prevent localized heating and side-reactions.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃.

  • Extract the mixture with DCM, wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude residue via silica gel column chromatography (eluent: Hexanes/EtOAc gradient) to yield the pure aryl methanone[2].

Self-Validation Check: Upon addition of the aroyl chloride, the reaction mixture should exhibit a mild exotherm and the gradual precipitation of DIPA hydrochloride salts. The presence of this white precipitate is a visual confirmation of successful amide bond formation. Monitor via LC-MS for the disappearance of the m/z 348.4 peak.

Quantitative Data Presentation

The following table summarizes representative analytical data for a library of synthesized aryl methanones utilizing the protocols described above. This data serves as a benchmark for expected yields and mass spectrometry validation.

Compound IDAryl Group (Ar)Yield (%)Melting Point (°C)Expected MS [M+H]⁺ (m/z)
AM-01 Phenyl82145-147452.2
AM-02 4-Fluorophenyl85152-154470.1
AM-03 4-Methoxyphenyl78138-140482.2
AM-04 3-Chlorophenyl80160-162486.1
AM-05 4-Trifluoromethylphenyl74168-170520.1

Note: Yields represent isolated, chromatography-purified products. Variance in yield is typically attributed to the steric hindrance and electronic properties of the specific aroyl chloride used during Protocol B.

References

  • Synthesis of aryl {4-[({5-[3-(methylsulfonyl)phenyl]pyrazin-2-yl}- oxy)methyl]piperidin-1-yl}methanones. Journal of Chemical and Pharmaceutical Research (JOCPR).2

  • Upregulated insulin secretion in insulin-resistant mice: evidence of increased islet GLP1 receptor levels and GPR119-activated GLP1 secretion. PMC / National Institutes of Health.1

  • Synergistic Effects of a GPR119 Agonist with Metformin on Weight Loss in Diet-Induced Obese Mice. PubMed / National Institutes of Health.4

  • Development of Large-Scale Routes to Potent GPR119 Receptor Agonists. ACS Publications.3

Sources

Application Note: In Vitro Pharmacological Profiling of 4-(3-(Methylsulfonyl)phenyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 4-(3-(methylsulfonyl)phenyl)piperidine serves as the core pharmacophore for a novel class of neuroprotective agents, most notably the clinical-stage drug pridopidine (4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine)[1]. Originally classified as "dopaminergic stabilizers" due to their low-affinity antagonism at the Dopamine D2 Receptor (D2R)[2], advanced in vitro profiling has re-characterized this scaffold. It is now established that these piperidine derivatives act primarily as highly selective, high-affinity Sigma-1 Receptor (S1R) agonists [3][4].

As a Senior Application Scientist, understanding the causality behind the assay design is critical. S1R is a ligand-regulated chaperone protein residing at the Mitochondria-Associated ER Membrane (MAM)[5]. In its resting state, S1R is bound to the binding immunoglobulin protein (BiP/GRP78)[6]. Agonist binding by 4-(3-(methylsulfonyl)phenyl)piperidine derivatives induces a conformational shift that dissociates S1R from BiP. The freed S1R then stabilizes inositol 1,4,5-trisphosphate receptors (IP3R3), restoring calcium (Ca2+) flux to the mitochondria and preventing apoptosis in neurodegenerative models like Huntington's Disease (HD)[5][7].

To accurately evaluate this dual-receptor profile, the in vitro assay cascade must strictly isolate S1R binding from D2R binding, followed by functional phenotypic validation.

S1R_Pathway Ligand 4-(3-(methylsulfonyl)phenyl) piperidine S1R_BiP Inactive S1R-BiP Complex (MAM/ER) Ligand->S1R_BiP Binds S1R S1R_Active Active S1R Monomer/Dimer S1R_BiP->S1R_Active BiP Dissociation IP3R IP3R3 Stabilization S1R_Active->IP3R Chaperone Activity Ca2_Flux Restored Ca2+ Flux to Mitochondria IP3R->Ca2_Flux Modulates Neuroprotect Neuroprotection & Cell Survival Ca2_Flux->Neuroprotect Prevents Apoptosis

Fig 1. S1R activation pathway by 4-(3-(methylsulfonyl)phenyl)piperidine at the MAM.

Quantitative Pharmacological Profile

When screening analogs containing the 4-(3-(methylsulfonyl)phenyl)piperidine moiety, researchers should expect a distinct biphasic affinity profile. The table below summarizes the expected quantitative benchmarks required to validate assay performance based on historical data for pridopidine and its analogs[1][2][3].

Compound / LigandTargetRadioligand UsedExpected Ki (nM)Functional Activity
Pridopidine S1R-pentazocine70 – 85Agonist
Pridopidine D2R[3H]raclopride~7,500 – 10,000Antagonist
Des-propyl Analog S1R-pentazocine100 – 150Agonist
Haloperidol (Control) S1R-pentazocine1 – 3Antagonist
(+)-Butaclamol (Control) D2R[3H]raclopride0.5 – 2.0Antagonist

Experimental Workflows & Self-Validating Systems

To ensure high-fidelity data, every protocol must function as a self-validating system. This means incorporating specific radioligands that eliminate off-target noise and utilizing internal controls to calculate assay robustness (Z'-factor).

For S1R binding, -pentazocine is the gold standard because it exhibits absolute selectivity for S1R over the Sigma-2 receptor (S2R), preventing the mixed-affinity confounding effects seen with older ligands like [3H]DTG[8][9].

Workflow Prep 1. Prepare Membrane Homogenates (HEK293-hS1R or Guinea Pig Brain) Incubate 2. Incubate with [3H](+)-pentazocine + Test Compound (120 min, 25°C) Prep->Incubate Filter 3. Rapid Filtration via GF/B Filters (Pre-soaked in 0.5% PEI) Incubate->Filter Wash 4. Wash with Ice-Cold Buffer (3x 50 mM Tris-HCl) Filter->Wash Count 5. Liquid Scintillation Counting (Determine IC50 / Ki) Wash->Count

Fig 2. High-throughput radioligand binding workflow for S1R affinity evaluation.

Detailed Step-by-Step Methodologies

Protocol A: S1R Competitive Radioligand Binding Assay

Objective: Determine the binding affinity (Ki) of 4-(3-(methylsulfonyl)phenyl)piperidine derivatives for the human Sigma-1 Receptor.

Reagents & Materials:

  • Membranes: HEK293 cells stably expressing human S1R (or guinea pig brain homogenates)[8][10].

  • Radioligand: -pentazocine (Specific Activity: ~30-40 Ci/mmol)[8].

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-Specific Binding (NSB) Control: 10 µM Haloperidol[8][11].

Step-by-Step Procedure:

  • Membrane Preparation: Dilute membrane homogenates in Assay Buffer to a final concentration of 30–50 µg protein/well.

  • Ligand Preparation: Prepare a 10-point serial dilution of the test compound (ranging from 10-11 M to 10-5 M) in DMSO. Ensure final DMSO concentration in the assay does not exceed 1%.

  • Assay Assembly (96-well plate):

    • Add 50 µL of test compound (or Haloperidol for NSB, or vehicle for Total Binding).

    • Add 50 µL of -pentazocine (final concentration: 5 nM).

    • Add 100 µL of membrane suspension to initiate the reaction.

  • Incubation: Seal the plate and incubate at 25°C for 120 minutes with gentle shaking to reach equilibrium[8].

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour (PEI reduces non-specific binding of the radioligand to the filter).

  • Washing: Wash filters three times with 300 µL of ice-cold Assay Buffer.

  • Detection: Dry the filters, add scintillation cocktail, and quantify radioactivity using a MicroBeta liquid scintillation counter.

  • System Validation: Calculate the Z'-factor using Total Binding and NSB wells. The assay is validated if Z' > 0.5. Calculate Ki using the Cheng-Prusoff equation.

Protocol B: Functional Neuroprotection Assay in STHdh111/111 Cells

Objective: Validate that the S1R binding translates to functional agonism (neuroprotection) in a disease-relevant model. Causality: STHdh111/111 cells are immortalized mouse striatal neurons expressing mutant huntingtin (mHtt) with 111 CAG repeats. They exhibit baseline ER stress and calcium dysregulation. S1R agonists rescue these cells from apoptosis[3][7].

Step-by-Step Procedure:

  • Cell Seeding: Seed STHdh111/111 cells in 96-well plates at 10,000 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 33°C.

  • Serum Deprivation (Stress Induction): Wash cells with PBS and replace media with serum-free DMEM to induce cellular stress and unmask mHtt toxicity.

  • Compound Treatment: Immediately treat cells with the 4-(3-(methylsulfonyl)phenyl)piperidine derivative (0.1 µM to 10 µM). Include a well with the test compound + 10 µM NE-100 (a selective S1R antagonist) to prove that the protective effect is strictly S1R-mediated[7].

  • Incubation: Incubate for 48 hours.

  • Viability Readout: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent. Agitate for 10 minutes and read luminescence.

  • System Validation: The assay is validated if the test compound significantly increases ATP/luminescence compared to the vehicle-treated stressed cells, and if the addition of NE-100 completely abolishes this rescue[7].

References

  • 7 - Huntington's Disease Society of America[7] 2.1 - Cayman Chemical[1] 3.2 - ACS Publications[2] 4.3 - PMC[3] 5.4 - Patsnap Synapse[4] 6.5 - Semantic Scholar[5] 7.8 - Perelman School of Medicine at the University of Pennsylvania[8] 8.10 - ACS Publications[10]

  • 9 - PMC[9] 10.11 - ResearchGate[11] 11.6 - ACS Publications[6]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Yield in 4-(3-(Methylsulfonyl)phenyl)piperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(3-(Methylsulfonyl)phenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important piperidine derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and improve your overall yield and purity.

Introduction to the Synthetic Challenge

The synthesis of 4-(3-(Methylsulfonyl)phenyl)piperidine typically involves a multi-step sequence, often centered around a key carbon-carbon bond-forming reaction to connect the piperidine and phenyl rings. While seemingly straightforward, each step presents unique challenges that can impact the final yield and purity. This guide will focus on two common and effective synthetic routes: a Suzuki-Miyaura coupling approach and a reductive amination strategy. We will break down each step, anticipate potential problems, and provide actionable solutions based on established chemical principles and field-proven insights.

Part 1: Suzuki-Miyaura Coupling Approach

This route is a powerful method for constructing the C-C bond between the piperidine and phenyl rings. A typical sequence involves the coupling of an N-protected piperidine-boronic acid derivative with a suitable aryl halide, followed by deprotection.

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Vinyl Triflate Formation cluster_2 Step 3: Suzuki-Miyaura Coupling cluster_3 Step 4: Reduction of Alkene cluster_4 Step 5: N-Boc Deprotection A 4-Piperidinone B N-Boc-4-piperidinone A->B Boc₂O, Base C N-Boc-4-piperidinone B->C D N-Boc-1,2,3,6-tetrahydropyridine-4-yl triflate C->D Tf₂O, Base E N-Boc-1,2,3,6-tetrahydropyridine-4-yl triflate D->E G N-Boc-4-(3-(methylsulfonyl)phenyl)-1,2,3,6-tetrahydropyridine E->G Pd Catalyst, Base, Solvent F 3-(Methylsulfonyl)phenylboronic acid F->G Pd Catalyst, Base, Solvent H N-Boc-4-(3-(methylsulfonyl)phenyl)-1,2,3,6-tetrahydropyridine G->H I N-Boc-4-(3-(methylsulfonyl)phenyl)piperidine H->I H₂, Pd/C J N-Boc-4-(3-(methylsulfonyl)phenyl)piperidine I->J K 4-(3-(Methylsulfonyl)phenyl)piperidine J->K Acid (e.g., TFA, HCl)

Figure 1: A common synthetic workflow for 4-(3-(Methylsulfonyl)phenyl)piperidine via a Suzuki-Miyaura coupling pathway.
FAQs and Troubleshooting for the Suzuki-Miyaura Coupling Route

Q1: My Suzuki-Miyaura coupling reaction (Step 3) is giving a low yield. What are the most likely causes?

A1: Low yields in Suzuki-Miyaura couplings are common and can often be attributed to several factors.[1][2] Here's a breakdown of potential issues and how to address them:

  • Catalyst Inactivation: The palladium catalyst is the heart of the reaction and can be sensitive to air and impurities.

    • Solution: Ensure your reaction is performed under an inert atmosphere (nitrogen or argon). Degas your solvents and reagents thoroughly before use. Consider using a more robust pre-catalyst or a ligand that protects the palladium center.

  • Suboptimal Base or Solvent: The choice of base and solvent is critical for the catalytic cycle to proceed efficiently.[3]

    • Solution: Screen different bases. While aqueous bases like Na₂CO₃ or K₂CO₃ are common, organic-soluble bases like K₃PO₄ or Cs₂CO₃ can be more effective, especially in anhydrous conditions. The solvent system (e.g., dioxane/water, toluene/water, or DME) should be optimized to ensure all components remain in solution at the reaction temperature.

  • Poor Quality of Boronic Acid: 3-(Methylsulfonyl)phenylboronic acid can be prone to decomposition (protodeboronation), especially if stored improperly.

    • Solution: Use fresh, high-purity boronic acid. If in doubt, you can check its purity by NMR. Alternatively, consider using the corresponding boronate ester (e.g., a pinacol ester), which is often more stable.

  • Side Reactions: The primary side reactions are homocoupling of the boronic acid and dehalogenation of the aryl halide.

    • Solution: To minimize homocoupling, ensure a truly anaerobic environment. Dehalogenation can sometimes be suppressed by using a milder base or a different ligand.

ParameterRecommendationRationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, or Buchwald pre-catalystsVaried reactivity and stability profiles. Buchwald ligands are often effective for challenging couplings.
Base K₂CO₃, K₃PO₄, Cs₂CO₃The strength and solubility of the base can significantly impact the transmetalation step.
Solvent Dioxane/H₂O, Toluene/H₂O, DMEEnsures solubility of both organic and inorganic reagents.
Temperature 80-110 °CSufficient thermal energy is typically required to drive the catalytic cycle.

Q2: I'm having trouble with the N-Boc deprotection (Step 5). The reaction is either incomplete or I'm seeing side products. What should I do?

A2: N-Boc deprotection is generally reliable, but issues can arise, especially with complex molecules.[4]

  • Incomplete Deprotection:

    • Cause: Insufficient acid strength or stoichiometry, or a short reaction time.

    • Solution: Increase the concentration or equivalents of the acid (e.g., from 20% TFA in DCM to 50% or even neat TFA). Alternatively, switch to a stronger acid system like 4M HCl in dioxane. Gentle heating (40-50 °C) can also drive the reaction to completion, but should be done with caution.[5] Monitor the reaction by TLC or LC-MS to determine the optimal time.

  • Side Product Formation:

    • Cause: The highly reactive tert-butyl cation generated during deprotection can alkylate other nucleophilic sites on your molecule.

    • Solution: Perform the reaction at a lower temperature (0 °C) to control the rate of side reactions. The most effective solution is to add a scavenger, such as anisole or triethylsilane (TES), to the reaction mixture. The scavenger will trap the tert-butyl cation before it can react with your product.

Part 2: Reductive Amination Approach

This alternative route involves the reaction of a piperidone with an appropriate amine, followed by reduction of the resulting imine or enamine. This can be a very efficient way to form the desired C-N bond.

Experimental Workflow: Reductive Amination

cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Grignard and Addition cluster_2 Step 3: Dehydration & Reduction cluster_3 Step 4: N-Boc Deprotection A 1-Bromo-3-iodobenzene B 1-Bromo-3-(methylsulfonyl)benzene A->B 1. n-BuLi 2. MeSO₂Cl C 1-Bromo-3-(methylsulfonyl)benzene B->C E N-Boc-4-hydroxy-4-(3-(methylsulfonyl)phenyl)piperidine C->E 1. Mg or n-BuLi 2. Add to piperidone D N-Boc-4-piperidinone D->E 1. Mg or n-BuLi 2. Add to piperidone F N-Boc-4-hydroxy-4-(3-(methylsulfonyl)phenyl)piperidine E->F G N-Boc-4-(3-(methylsulfonyl)phenyl)piperidine F->G Et₃SiH, TFA H N-Boc-4-(3-(methylsulfonyl)phenyl)piperidine G->H I 4-(3-(Methylsulfonyl)phenyl)piperidine H->I Acid (e.g., TFA, HCl)

Sources

purification issues with 4-(3-(methylsulfonyl)phenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers, chemists, and drug development professionals working with 4-(3-(methylsulfonyl)phenyl)piperidine (Free Base CAS: 346688-72-0 | HCl Salt CAS: 346688-60-6).

This molecule presents unique purification challenges due to the dual nature of its functional groups:

  • The Piperidine Ring (Secondary Amine): Highly basic (pKa ~10-11) and prone to severe peak tailing on standard silica gel due to strong hydrogen bonding and ionic interactions.

  • The Methylsulfonyl Group: A highly polar, strong hydrogen-bond acceptor that significantly alters the partition coefficient (LogP), complicating standard liquid-liquid extraction (LLE) protocols.

Below, you will find field-proven troubleshooting guides, self-validating protocols, and FAQs to ensure high-yield, high-purity isolation.

Section 1: Flash Chromatography & Peak Tailing

Q: Why does my compound streak across the TLC plate and co-elute with impurities during silica gel chromatography?

Causality: Silica gel surfaces are populated with weakly acidic silanol groups (Si-OH). The secondary amine in the piperidine ring is highly basic. During elution, the amine protonates or forms strong hydrogen bonds with these silanols, causing the compound to stick to the stationary phase. This results in severe peak tailing, streaking, and poor resolution from impurities 1.

Solution: You must chemically deactivate the silica gel. This is achieved by adding a volatile tertiary amine, such as triethylamine (Et₃N), to the mobile phase. Et₃N competitively binds to the acidic silanol sites, shielding the piperidine nitrogen and allowing it to elute as a sharp, symmetrical band 2.

Protocol 1: Triethylamine-Deactivated Silica Gel Chromatography

Self-Validating Step: Before running the full column, run two TLC plates side-by-side—one with standard eluent and one with 1% Et₃N. A shift from a streak to a tight, round spot validates the system.

  • Solvent System Selection: Prepare your optimized mobile phase (e.g., Dichloromethane/Methanol 9:1 or Hexane/Ethyl Acetate).

  • Eluent Modification: Add 1% (v/v) Triethylamine (Et₃N) to the entire volume of the mobile phase.

  • Column Packing & Pre-treatment: Slurry-pack the silica gel using the Et₃N-modified eluent. Flush the column with at least 2 column volumes (CV) of the modified eluent to ensure complete saturation and deactivation of the silanol groups.

  • Sample Loading: Dissolve the crude 4-(3-(methylsulfonyl)phenyl)piperidine in a minimal amount of the modified eluent. Load it evenly onto the column head.

  • Elution & Monitoring: Elute the column, collecting fractions. Monitor via TLC (using the Et₃N-modified solvent) or LC-MS.

  • Post-Column Processing: Combine product-containing fractions and concentrate under reduced pressure. Note: Residual Et₃N can be removed by placing the product under high vacuum or by azeotropic removal with toluene.

G Start Crude Piperidine Derivative Loaded on Silica Check Does the compound streak or tail on TLC? Start->Check Yes Yes: Silanol Interaction Check->Yes Tailing observed No No: Standard Elution Check->No Sharp spot Action Add 1% Et3N to Mobile Phase Pre-treat Column Yes->Action Neutralize acidic sites Result Sharp, Symmetrical Peak High Purity Isolation No->Result Action->Result

Decision tree for troubleshooting secondary amine peak tailing during silica gel chromatography.

Section 2: Liquid-Liquid Extraction (LLE) & Yield Losses

Q: I am losing significant product to the aqueous layer during basic workup. How can I recover it?

Causality: The methylsulfonyl (-SO₂CH₃) group is highly polar. While most free-base amines partition cleanly into organic solvents like ethyl acetate or diethyl ether at high pH, the combined polarity of the piperidine ring and the sulfone group makes the free base of 4-(3-(methylsulfonyl)phenyl)piperidine surprisingly water-soluble. If the pH is not sufficiently high (pH > 12), partial protonation keeps it in the aqueous phase 3.

Solution: Drive the equilibrium entirely to the free-base form using a strong base, saturate the aqueous layer with salt (salting-out effect), and use a more polar halogenated solvent like dichloromethane (DCM).

Protocol 2: pH-Optimized Liquid-Liquid Extraction

Self-Validating Step: Check the pH of the aqueous layer with pH paper after thorough mixing with the organic layer. If it drops below 12, add more base and re-extract.

  • Initial Dissolution: If starting from an acidic reaction mixture, ensure the crude material is fully dissolved in the aqueous phase. Wash once with diethyl ether to remove non-polar, non-basic impurities. Discard the ether layer.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 6M NaOH or solid K₂CO₃ until the pH is strictly >12. The solution may turn cloudy as the free base precipitates or oils out.

  • Salting Out: Add solid NaCl to the aqueous phase until saturation is reached. This decreases the solubility of the polar organic molecule in the water layer.

  • Extraction: Extract the aqueous layer 3 to 4 times with Dichloromethane (DCM). DCM is highly effective for extracting polar secondary amines.

  • Drying & Concentration: Combine the DCM extracts, dry over anhydrous Na₂SO₄ (avoid MgSO₄ as it can sometimes trap polar amines), filter, and concentrate in vacuo.

G Aqueous Aqueous Layer (Protonated Amine) Base Add NaOH (pH > 12) + Sat. NaCl Aqueous->Base FreeBase Free Base Formed (Water Soluble to Insoluble) Base->FreeBase Extract Extract with DCM (3-4 washes) FreeBase->Extract Organic Organic Layer (Pure Target Molecule) Extract->Organic

pH-dependent liquid-liquid extraction workflow for highly polar piperidine derivatives.

Section 3: Salt Formation & Final Isolation

Q: The free base is a viscous oil that degrades and discolors over time. How do I achieve a stable, >99% pure solid?

Causality: The free base of 4-(3-(methylsulfonyl)phenyl)piperidine is prone to atmospheric oxidation and is highly hygroscopic. Converting the secondary amine to a hydrochloride (HCl) salt increases the crystal lattice energy, resulting in a stable, high-melting-point solid that actively rejects impurities during crystallization 1.

Protocol 3: Hydrochloride Salt Crystallization

Self-Validating Step: The formation of a white precipitate immediately upon the addition of HCl in ether visually confirms successful salt formation.

  • Dissolution: Dissolve the purified free base in a minimum volume of dry organic solvent (e.g., anhydrous ethanol or ethyl acetate).

  • Salt Formation: Cool the solution to 0°C. Slowly add 1.1 equivalents of a standardized solution of HCl in dioxane or HCl in diethyl ether dropwise under vigorous stirring.

  • Crystallization: Allow the mixture to stir at 0°C for 30 minutes to maximize precipitation. If crystallization is slow, scratch the inside of the flask with a glass rod to induce nucleation.

  • Isolation: Filter the resulting white crystals through a Büchner funnel. Wash the filter cake with a small volume of ice-cold diethyl ether.

  • Drying: Dry the 4-(3-(methylsulfonyl)phenyl)piperidine hydrochloride salt under high vacuum at 40°C for 12 hours to remove residual solvent.

Quantitative Data: Physicochemical Comparison
PropertyFree Base (CAS: 346688-72-0)Hydrochloride Salt (CAS: 346688-60-6)
Physical State Viscous oil / Low-melting solidCrystalline solid
Stability Prone to oxidation & hygroscopicHighly stable, non-hygroscopic
Solubility Soluble in DCM, EtOAc, AlcoholsSoluble in Water, Methanol
Purification Method Flash Chromatography, LLERecrystallization
Storage -20°C, Inert atmosphere (Argon)Room temperature, desiccated

References

  • Title: Catalytic reductive N-alkylation of amines using carboxylic acids Source: Chemical Communications (RSC Publishing) URL: [Link]

Sources

optimizing reaction conditions for N-alkylation of 4-phenylpiperidines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing N-Alkylation of 4-Phenylpiperidines

Introduction The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics including opioid analgesics, antipsychotics, and highly selective σ1​ receptor radioligands[1]. N-alkylation of the secondary amine is a critical late-stage functionalization step in drug development. However, researchers frequently encounter synthetic bottlenecks such as over-alkylation, competitive elimination, and sluggish reaction kinetics. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to optimize these transformations.

Section 1: Troubleshooting & FAQs

Q1: My direct alkylation of 4-phenylpiperidine with an alkyl halide is yielding significant amounts of quaternary ammonium salts. How do I prevent over-alkylation? Causality: Over-alkylation is a classic "runaway train" scenario in amine alkylation. The introduction of an electron-donating alkyl group increases the electron density on the piperidine nitrogen. Consequently, the newly formed tertiary amine product is often more nucleophilic than the starting secondary amine, allowing it to compete effectively for the remaining alkylating agent[2]. Solution:

  • Stoichiometric Control & Slow Addition: Use a slight excess of the 4-phenylpiperidine (1.1 to 1.5 equivalents) relative to the alkyl halide. Add the alkylating agent dropwise using a syringe pump to maintain a low steady-state concentration of the electrophile[3].

  • Alternative Pathway (Reductive Amination): If direct alkylation cannot be controlled, pivot to reductive amination using an aldehyde/ketone and sodium triacetoxyborohydride (NaBH(OAc)₃). This method entirely circumvents over-alkylation because the intermediate iminium ion is reduced directly to the tertiary amine, which does not react further with the carbonyl species[4],[5].

Q2: The reaction between 4-phenylpiperidine and my secondary alkyl bromide is extremely slow, and I am observing alkene byproducts. What is happening? Causality: Secondary alkyl halides are prone to competitive E2 elimination, especially when reacted with basic nucleophiles like piperidines. If you are using a strong inorganic base (e.g., NaOH, NaH) or heating the reaction excessively, the base abstracts a β -proton from the alkyl halide, yielding an alkene instead of the desired SN​2 product. Furthermore, the 4-phenyl substituent can induce conformational locking in the piperidine ring, slightly increasing steric bulk around the nitrogen compared to unsubstituted piperidine, which retards the SN​2 trajectory. Solution:

  • Switch to a Milder Base: Replace strong bases with mild, non-nucleophilic inorganic bases like anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)[6],[7].

  • Finkelstein Acceleration: Add a catalytic amount (0.1 - 0.5 eq) of Sodium Iodide (NaI) or Potassium Iodide (KI). The iodide ion acts as a highly nucleophilic but excellent leaving group, converting the sluggish alkyl bromide into a highly reactive transient alkyl iodide in situ, accelerating the SN​2 displacement without requiring extreme heat[8].

Q3: Which solvent system is optimal for the direct N-alkylation of 4-phenylpiperidines? Causality: The SN​2 transition state involves charge separation. Polar aprotic solvents solvate the cations (e.g., K⁺ from K₂CO₃) while leaving the nucleophilic piperidine nitrogen relatively unsolvated and highly reactive. Solution: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are the industry standards[4],[6]. DMF is particularly effective for solubilizing both the organic substrates and the inorganic base, promoting a homogeneous reaction environment at temperatures between 20°C and 60°C.

Section 2: Quantitative Data & Optimization Matrix

To streamline your optimization process, the following table summarizes the effects of various base and solvent combinations on the direct N-alkylation of 4-phenylpiperidines.

BaseSolventTemp (°C)AdditiveTypical YieldPrimary Byproducts / Mechanistic Issues
K₂CO₃ (1.5 eq) DMF60None75 - 85%Trace quaternary salts; reliable standard[9].
K₂CO₃ (1.5 eq) DMF60KI (0.1 eq)85 - 95%Highly efficient for sluggish alkyl chlorides/bromides[8].
DIPEA (2.0 eq) MeCN80 (Reflux)None70 - 80%Slower kinetics; good for base-sensitive substrates.
NaH (1.2 eq) THF0 to 25None< 50%High E2 elimination of alkyl halide; over-alkylation risk.
None EtOH80 (Reflux)None< 30%Reaction stalls due to hydrohalide salt formation[3].

Section 3: Validated Experimental Protocols

Protocol A: Direct N-Alkylation via Finkelstein Acceleration This protocol is designed as a self-validating system: the generation of insoluble inorganic salts acts as a visual indicator of reaction progress, while the mild conditions prevent E2 elimination.

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-phenylpiperidine (1.0 eq, e.g., 10 mmol) and anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition: Add finely powdered, anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq). Mechanistic note: Finely powdering the base increases the surface area for the heterogeneous deprotonation of the intermediate hydrohalide salt.

  • Catalyst Addition: Add Potassium Iodide (KI, 0.1 eq).

  • Electrophile Addition: Purge the flask with Nitrogen. While stirring at room temperature, add the alkyl bromide (1.1 eq) dropwise over 15 minutes.

  • Reaction: Heat the mixture to 60°C. Monitor via LC-MS or TLC. The reaction typically reaches completion within 4-12 hours.

  • Work-up: Cool to room temperature. Quench with water to dissolve the inorganic salts (K₂CO₃, KBr). Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography.

Protocol B: N-Alkylation via Reductive Amination (Over-alkylation Prevention) Use this protocol when the target is a tertiary amine and direct alkylation yields intractable quaternary mixtures.

  • Imine Formation: Dissolve 4-phenylpiperidine (1.0 eq) and the target aldehyde/ketone (1.1 eq) in anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Acid Catalysis (Optional): If using a sterically hindered ketone, add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate iminium ion formation. Stir for 1-2 hours at room temperature.

  • Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. Mechanistic note: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium ion without reducing the unreacted aldehyde/ketone[4].

  • Work-up: Stir for 4-12 hours. Quench carefully with saturated aqueous NaHCO₃ (gas evolution will occur). Extract with DCM, dry over Na₂SO₄, and concentrate.

Section 4: Visualizations & Workflows

The following decision matrix illustrates the logical flow for selecting the optimal N-alkylation strategy for 4-phenylpiperidines to ensure high yields and prevent side reactions.

G Start Target: N-Alkylated 4-Phenylpiperidine CheckSubstrate Is the alkylating agent prone to elimination (E2)? Start->CheckSubstrate Reductive Use Reductive Amination (Aldehyde/Ketone + NaBH(OAc)3) CheckSubstrate->Reductive Yes Direct Use Direct Alkylation (Alkyl Halide + Base) CheckSubstrate->Direct No CheckReactivity Is the alkyl halide unactivated/sluggish? Direct->CheckReactivity AddKI Add KI/NaI Catalyst (Finkelstein Acceleration) CheckReactivity->AddKI Yes Standard Standard SN2 Conditions (K2CO3, DMF/MeCN, 60°C) CheckReactivity->Standard No

Decision matrix for selecting the optimal N-alkylation strategy for 4-phenylpiperidines.

References

  • BenchChem. "Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines". BenchChem Tech Support.
  • BenchChem. "Application Notes and Protocols for N-Alkylation of 2,4-Piperidinedione". BenchChem Tech Support.
  • ResearchGate. "Procedure for N-alkylation of Piperidine?".
  • DNDi.
  • Thieme Connect.
  • BenchChem. "Preventing over-alkylation of amines in synthesis". BenchChem Tech Support.
  • Helmholtz-Zentrum Dresden-Rossendorf (HZDR). "Synthesis and evaluation of a 18F-labeled 4-phenylpiperidine-4-carbonitrile radioligand for σ1 receptor imaging".
  • ResearchGate. "Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids".
  • Master Organic Chemistry.

Sources

Technical Support Center: Troubleshooting Stereoselective Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, Researchers and Drug Development Professionals.

As a Senior Application Scientist, I frequently consult with chemists who hit roadblocks when attempting to install multiple stereocenters on piperidine rings. Piperidines are ubiquitous in FDA-approved drugs, but their synthesis is notoriously prone to stereochemical leaks. Whether you are dealing with catalyst poisoning during pyridine hydrogenation, epimerization in Mannich cyclizations, or poor diastereomeric ratios (d.r.) in cascade reactions, this guide provides field-proven, mechanistically grounded solutions to get your synthesis back on track.

Module 1: Heterogeneous Pyridine Hydrogenation (The "Cis" Challenge)

Q: My pyridine hydrogenation stalls at 50% conversion, and I am isolating a mixture of cis and trans isomers instead of the expected purely cis-piperidine. How do I fix this?

Mechanistic Causality: The stalling is a classic case of catalyst poisoning. As the planar pyridine is reduced to piperidine, the resulting secondary amine becomes significantly more basic and nucleophilic than the starting material. This basic product binds tightly to the heterogeneous catalyst (e.g., PtO₂ or Rh/C), blocking active sites.

The loss of stereoselectivity (the appearance of trans isomers) occurs because elevated temperatures or prolonged reaction times allow the partially reduced dihydropyridine intermediates to desorb from the catalyst, isomerize, and re-adsorb in an inverted orientation.

The Solution: Pre-activate the substrate by converting it to a pyridinium salt using an acid[1]. This protonates the basic piperidine product in situ, preventing it from coordinating to the metal. This ensures rapid, kinetically controlled syn-addition of hydrogen gas across the catalyst face, yielding the cis-isomer exclusively.

Self-Validating Protocol: Stereoselective Hydrogenation of Pyridinium Salts
  • Reactor Setup: In a high-pressure Parr reactor, dissolve the substituted pyridine substrate (1.0 eq) in glacial acetic acid (0.2 M concentration) to form the pyridinium acetate salt.

  • Catalyst Addition: Under a strict argon atmosphere, add PtO₂ (Adams' catalyst) at a 2–5 mol% loading.

  • Hydrogenation: Seal the reactor securely. Purge the system with H₂ gas three times, then pressurize to 50 bar (725 psi).

  • Execution: Stir vigorously at 25°C for 4–12 hours.

    • Validation Step: Monitor hydrogen uptake continuously; the reaction is complete when the pressure drop ceases. Do not heat above 40°C to prevent thermodynamic isomerization.

  • Workup: Vent the H₂, purge with argon, and filter the mixture through a tightly packed Celite® pad to remove the heterogeneous catalyst. Neutralize the filtrate with saturated NaHCO₃ to liberate the free cis-piperidine.

G Pyridine Substituted Pyridine (Planar) Salt Pyridinium Salt (Prevents Catalyst Poisoning) Pyridine->Salt Acid (AcOH/HCl) Cat PtO2 / H2 Surface (Face-Selective Adsorption) Salt->Cat Hydrogenation Cis Cis-Piperidine (Kinetic Product) Cat->Cis Syn-Addition Trans Trans-Piperidine (Thermodynamic Leak) Cat->Trans Isomerization (High Temp)

Caption: Stereochemical pathway of pyridine hydrogenation highlighting kinetic syn-addition.

Module 2: De Novo Asymmetric Synthesis via Cascade Reactions

Q: I need to synthesize a highly substituted, enantiopure piperidine. Stepwise functionalization is destroying my yield, and my diastereomeric ratio (d.r.) is abysmal. What is a better approach?

Mechanistic Causality: Stepwise functionalization of an existing piperidine ring often fails because each subsequent reaction must overcome the flexible conformational dynamics (chair-to-boat flips) of the ring, leading to competing stereoelectronic pathways.

Instead of functionalizing an existing ring, construct the ring de novo using a one-pot cascade reaction driven by exocyclic chirality induction[2][3]. By utilizing a chiral amine, the initial aza-Michael addition to a nitroalkene sets a rigid exocyclic stereocenter. This stereocenter acts as an anchor, dictating the facial selectivity of all subsequent C-C bond formations and ring-closing steps.

Self-Validating Protocol: One-Pot Nitroalkene/Amine/Enone Condensation
  • Initiation (Aza-Michael): In a dry flask, combine the nitroalkene (1.0 eq) and a chiral amino ester (e.g., L-valine methyl ester, 1.1 eq) in anhydrous THF (0.1 M). Stir at room temperature for 30 minutes.

    • Validation Step: TLC must show complete consumption of the nitroalkene to confirm "Adduct A" formation.

  • Enone Addition (Michael): Add the enone (1.2 eq) to the reaction mixture. The secondary amine of the initial adduct undergoes a highly diastereoselective Michael addition to the enone.

  • Cyclization (Henry-Aldol): Add a mild base (e.g., DBU, 0.2 eq) to trigger the intramolecular ring closure. Stir for an additional 4 hours.

  • Isolation: Quench with aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography. This yields enantiopure piperidines (>95% ee) with up to three contiguous stereocenters.

Cascade Start Nitroalkene + Chiral Amine AdductA Adduct A (Aza-Michael) Start->AdductA Exocyclic Induction Enone Enone Addition AdductA->Enone Intermediate AdductB Adduct B (Michael Addition) Enone->AdductB C-C Bond Formation Cyclization Henry-Aldol Cyclization AdductB->Cyclization Ring Closure Product Enantiopure Piperidine (>95% ee) Cyclization->Product Stereocontrol

Caption: Exocyclic chirality induction cascade for enantiopure piperidine synthesis.

Module 3: Advanced Functionalization (Mannich Cyclizations & Dearomatization)

Q: I am using an oxidative Mannich cyclization to form a 3-substituted piperidine, but my product is completely racemic. Where is the stereochemistry leaking?

Mechanistic Causality: The loss of absolute and relative stereochemistry during the oxidation of α-silylamino allylsilanes is due to a competitive aza-Cope rearrangement (a [3.3]-sigmatropic shift). When the highly reactive iminium cation is generated, it can undergo reversible rearrangement before the final cyclization step, scrambling your carefully set stereocenters[4].

The Solution: Lower the reaction temperature to -78°C during the cyclization phase and utilize conformationally locked substrates (e.g., incorporating bulky silyl groups) to increase the activation energy barrier for the aza-Cope pathway. This kinetically favors the direct Mannich cyclization.

Q: How can I achieve stereoselective dearomative multifunctionalization without transition metals?

Mechanistic Causality: Conventional transition-metal hydrogenation cannot easily introduce diverse functional groups (like halogens or nitriles) while reducing the ring, as these groups are often cleaved under reductive conditions. Electrocatalytic dearomatization solves this by generating reactive dihydropyridine intermediates at the anode, which can then be trapped by nucleophiles (like cyanogen bromide) in a highly chemo-, regio-, and stereoselective manner[5].

Quantitative Data Summary

To assist in your experimental design, the following table summarizes the expected stereochemical outcomes and yields based on the chosen synthetic strategy:

Synthetic StrategySubstrate TypeKey Reagent / CatalystTypical YieldStereoselectivityPrimary Limitation
Heterogeneous Hydrogenation Pyridinium SaltsPtO₂ / H₂ (50 bar)85 - 95%>15:1 (cis:trans)Incompatible with reducible groups (e.g., alkenes, nitro)
Exocyclic Cascade Condensation Nitroalkenes + EnonesChiral Amino Esters70 - 92%>20:1 d.r., >95% e.e.Requires specific electron-deficient coupling partners
Oxidative Mannich Cyclization α-Amino AldehydesCeric Ammonium Nitrate50 - 65%>10:1 d.r., >90% e.e.Susceptible to aza-Cope racemization if not optimized
Electrochemical Dearomatization Planar Pyridinese⁻ / Cyanogen Bromide60 - 80%Highly diastereoselectiveRequires specialized potentiostat equipment

References

  • One-Pot Asymmetric Synthesis of Substituted Piperidines by Exocyclic Chirality Induction. Organic Letters (ACS Publications), 2009.[Link]

  • An Oxidative Mannich Cyclization Methodology for the Stereocontrolled Synthesis of Highly Functionalized Piperidines. The Journal of Organic Chemistry (ACS Publications), 2004.[Link]

  • Chemo-, Regio-, and Stereoselective Electrochemical Dearomative Multifunctionalization of Pyridines. CCS Chemistry (Chinese Chemical Society), 2026.[Link]

Sources

Technical Support Center: Troubleshooting Piperidine Salt Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the complex thermodynamic and kinetic landscapes of piperidine salt crystallization.

The Mechanistic Reality of Piperidine Salts

Piperidine is a strong secondary cyclic amine (pKa ~11.22). When screening for solid forms, the Δ pKa between piperidine and the selected acid dictates the proton transfer state. A Δ pKa > 3 generally guarantees complete proton transfer and the formation of a true salt, whereas a smaller Δ pKa may result in a cocrystal[1].

However, piperidine salts are notoriously prone to Liquid-Liquid Phase Separation (LLPS) , commonly referred to in the lab as2[2]. This phenomenon occurs when the supersaturated salt separates into a solute-rich liquid phase rather than forming an ordered crystal lattice. Causally, this happens when the lattice energy of the target crystal is insufficient to overcome the high solvation energy in the chosen medium, or when the melting point of the solid is lower than the temperature at which supersaturation is achieved[2]. Because impurities preferentially partition into this oil phase, crystallization directly from an oiled-out state yields highly impure, amorphous solids[3].

Experimental Protocols: High-Throughput Salt Screening

To avoid resource-heavy failures and bypass early-stage oiling out, a 4 is recommended[4]. This methodology maps the solubility landscape using minimal API.

Step-by-Step Methodology: Self-Validating Nano-Screening
  • Preparation of the Base Solution : Dissolve the piperidine derivative in a water-miscible "good" solvent (e.g., methanol or ethanol) at a concentration of 10-25 mg/mL.

    • Causality: This ensures complete dissolution before introducing the counterion, preventing premature, uncontrolled precipitation.

  • Counterion Addition (The Δ pKa Array) : Dispense equimolar amounts of various acids (e.g., HCl, acetic acid, tartaric acid) into a 96-well plate.

    • Causality: Testing a wide Δ pKa range identifies the optimal thermodynamic pairing for stable lattice formation[1].

  • Vapor Diffusion Setup : Place the 96-well plate in a closed chamber with a reservoir of a volatile anti-solvent (e.g., diethyl ether).

    • Causality: Vapor diffusion allows for a slow, thermodynamically controlled increase in supersaturation. This keeps the system in the metastable zone longer, favoring primary nucleation over liquid-liquid phase separation[4].

  • Validation via Polarized Light Microscopy (PLM) : After 24-48 hours, inspect the wells under a microscope.

    • Self-Validation: Birefringence under crossed polarizers definitively confirms the presence of an anisotropic crystal lattice. Conversely, a dark field with spherical droplets confirms the system has oiled out[5].

Troubleshooting Protocol: Rescuing an "Oiled-Out" System

When your piperidine salt forms an oil, the solute has exceeded its solubility limit but lacks the kinetic driving force to organize into a lattice[6]. Do not attempt to filter or dry the oil.

  • Thermal Cycling (Redissolution) : Reheat the mixture until the oil droplets completely redissolve into a single, isotropic liquid phase.

    • Causality: You cannot nucleate pure crystals from a biphasic liquid system because impurities act as freezing point depressants within the solute-rich oil[2].

  • Solvent Composition Adjustment : Add 10-20% (v/v) of your primary "good" solvent to the mixture.

    • Causality: This flattens the solubility curve, reducing the degree of supersaturation upon cooling and bypassing the binodal curve of the liquid-liquid coexistence region[6].

  • Controlled Cooling & Seeding : Cool the system at a strictly controlled rate (e.g., 0.1 °C/min). Once within the metastable zone (before the cloud point is reached), introduce 1-5% wt/wt seed crystals.

    • Causality: Seeding bypasses the high activation energy barrier of primary nucleation, providing an immediate structural template for crystal growth[5].

Data Presentation: Piperidine Salt Counterion Matrix

The choice of counterion fundamentally alters the crystallization trajectory. Below is a synthesized matrix of common piperidine salts and their observed behaviors.

Counterion (Acid)Acid pKa Δ pKaTypical Solvent SystemCrystallization PropensityCommon Issues
Hydrochloric Acid -7.0~18.2EtOH / Diethyl EtherHigh (Readily forms crystals)Extreme hygroscopicity[7]
Acetic Acid 4.76~6.4Neat / Excess BaseLow (Forms deliquescent solids)High viscosity, severe supercooling[8]
Sulfamethazine 7.4~3.8Dichloromethane (Grinding)Moderate (1:1 stoichiometry)Requires solvent-assisted grinding[9]
Tartaric Acid 2.98~8.2Methanol / WaterHigh (Diastereomeric salts)Oiling out if cooled too rapidly[10]

Frequently Asked Questions (FAQs)

Q: My piperidine hydrochloride salt is precipitating as a sticky, deliquescent mass. How do I achieve a free-flowing powder? A: Piperidine HCl is notoriously hygroscopic[7]. The sticky mass is likely absorbing atmospheric moisture faster than it can dry. Solution: Perform the crystallization in strictly anhydrous conditions. Use a solvent system like anhydrous ethanol and induce precipitation with anhydrous diethyl ether containing a catalytic amount of HCl gas[7]. Filter under a blanket of dry nitrogen and immediately transfer the solid to a vacuum desiccator.

Q: I am attempting a chiral resolution using a diastereomeric piperidine salt, but I keep getting an oil. Should I just scratch the flask to induce crystallization? A: Scratching the flask provides microscopic glass shards that act as nucleation sites, but if the system is already in the LLPS region (oiled out), scratching will only nucleate highly impure crystals within the oil phase[5]. You must first redissolve the oil by heating or adding a co-solvent, then cool slowly to stay in the metastable zone before attempting to induce nucleation[2].

Q: Can I use mechanochemistry instead of solution crystallization for stubborn piperidine salts? A: Yes. For difficult-to-crystallize systems (such as the piperidine-sulfamethazine salt), 9 facilitates proton transfer and supramolecular sheet formation without the risk of oiling out[9]. The mechanical energy overcomes the nucleation barrier, while a trace amount of solvent (e.g., dichloromethane) provides necessary molecular mobility.

Visualizing the Crystallization Logic

PiperidineCrystallization Start Piperidine Free Base (Target API) Screening Counterion Screening (Ensure ΔpKa > 3) Start->Screening Dissolution Dissolution in Primary Solvent Screening->Dissolution Cooling Controlled Cooling (0.1 °C/min) Dissolution->Cooling LLPS Phase Separation (Oiling Out)? Cooling->LLPS Redissolve Heat & Add Co-solvent LLPS->Redissolve Yes (Oil Forms) Nucleation Primary Nucleation (or Seeding) LLPS->Nucleation No (Clear Solution) Redissolve->Cooling Growth Crystal Growth (Metastable Zone) Nucleation->Growth Isolation Vacuum Filtration & Desiccation Growth->Isolation

Caption: Thermodynamic and kinetic workflow for piperidine salt crystallization.

References

  • Source: National Institutes of Health (NIH)
  • Troubleshooting diastereomeric salt crystallization for chiral resolution Source: Benchchem URL
  • Piperidine hydrochloride | 6091-44-7 Source: ChemicalBook URL
  • Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Formation Source: Benchchem URL
  • Source: Royal Society of Chemistry (RSC)
  • Combination of Fatty Acids with Nitrogen Bases. Part I.
  • 3.
  • Crystal structure and characterization of the sulfamethazine–piperidine salt (ResearchGate)
  • Effect of Liquid-Liquid Phase Separation During Crystallization Source: LUTPub URL

Sources

Validation & Comparative

Structure-Activity Relationship of Methylsulfonylphenyl Piperidines: A Comparative Guide for Factor Xa Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

The development of direct oral anticoagulants (DOACs) targeting Factor Xa (FXa) represents a triumph of structure-based drug design. At the heart of this success is the optimization of the P4 binding moiety , a structural domain responsible for projecting into the S4 pocket of the FXa active site.

This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of methylsulfonylphenyl piperidines as P4 moieties. By contrasting this specific chemotype against early-stage analogs and the clinical standard Apixaban, we outline the mechanistic causality behind its high potency and provide self-validating experimental protocols for its evaluation.

Mechanistic Rationale: The S4 Pocket and P4 Moieties

The active site of human Factor Xa features a distinct, highly hydrophobic S4 pocket formed by an "aromatic box" consisting of residues Tyr99, Phe174, and Trp215 . To achieve nanomolar affinity, an inhibitor must project a complementary structural vector into this space.

Historically, pyrazole-based scaffolds utilized simple aryl or alkyl groups. However, the introduction of the N-arylpiperidinyl P4 moiety revolutionized the scaffold's binding thermodynamics. The piperidine ring acts as a rigid, saturated spacer, minimizing the entropic penalty of binding by pre-organizing the attached aryl group into the optimal trajectory for the S4 pocket.

The Methylsulfonylphenyl Advantage

During the SAR optimization of fused pyrazole inhibitors, the 2'-methylsulfonylphenyl piperidine group (identified as Compound 16a in foundational studies [1]) emerged as a superior P4 vector. The causality behind this leap in performance is twofold:

Conformational Locking & π -Stacking: The steric bulk of the ortho-substituted methylsulfonyl group restricts the rotation of the phenyl ring relative to the piperidine, locking it into a bioactive conformation that perfectly aligns for π

π stacking with Trp215.
  • Directed Dipole Interactions : The S4 pocket is not purely hydrophobic; its periphery contains backbone amides and a structured water network. The −SO2​CH3​ group acts as a potent hydrogen bond acceptor, anchoring the molecule to the edge of the S4 box and significantly increasing the binding enthalpy compared to unsubstituted phenyl rings.

  • G Core Pyrazolo-pyridinone Core Scaffold P1 P1 Moiety (4-methoxyphenyl) Core->P1 Vector P4 P4 Moiety (2'-methylsulfonylphenyl piperidine) Core->P4 Vector Interaction1 Hydrophobic / VdW P1->Interaction1 Interaction2 Cation-π & H-Bonding (via SO2Me) P4->Interaction2 S1 FXa S1 Pocket (Asp189) S4 FXa S4 Pocket (Aromatic Box) Interaction1->S1 Interaction2->S4

    Structural relationship mapping of the P1 and P4 moieties within the Factor Xa binding pockets.

    Comparative Performance Data

    To objectively evaluate the performance of the 2'-methylsulfonylphenyl piperidine moiety, we must compare it against both early-stage baseline analogs and the ultimate clinical standard, Apixaban [2].

    Compound / ScaffoldP4 MoietyFXa Ki​ (nM)Selectivity (FXa / Thrombin)Pharmacokinetic Profile
    Early Pyrazole Analog N-Phenyl piperidine> 10.0ModerateHigh clearance, poor oral exposure
    Fused Pyrazole 16a 2'-Methylsulfonylphenyl piperidine0.35> 10,000xHigh potency, optimized metabolic stability
    Apixaban (Clinical Standard) 4-(2-Oxopiperidin-1-yl)phenyl0.08> 30,000xLow clearance, excellent oral bioavailability

    Analysis : While Apixaban achieves sub-nanomolar potency via a lactam-substituted phenyl ring (4-(2-oxopiperidin-1-yl)phenyl)[3], Compound 16a demonstrates that the inverted topology—a piperidine ring directly attached to the core, capped with a functionalized phenyl group—is a highly viable alternative, achieving an impressive Ki​ of 0.35 nM[1]. The methylsulfonyl group effectively mimics the dipole interactions provided by Apixaban's lactam carbonyl.

    Experimental Protocols: A Self-Validating System

    To ensure scientific integrity, the evaluation of these compounds requires a self-validating experimental loop. The following protocols detail the synthesis of the P4 vector and the orthogonal assays required to prove specific FXa inhibition.

    Protocol A: Synthesis of the P4 Intermediate via SN​Ar

    The attachment of the 2'-methylsulfonylphenyl group to the piperidine core is achieved through a Nucleophilic Aromatic Substitution ( SN​Ar ).

    • Causality : Standard N-arylation often requires expensive palladium catalysts (Buchwald-Hartwig amination). However, the strongly electron-withdrawing methylsulfonyl group at the ortho position drastically lowers the LUMO of the fluorobenzene ring. This activates the adjacent carbon, allowing the piperidine nitrogen to attack efficiently under catalyst-free, mild basic conditions.

    Step-by-Step Method :

    • Reagent Assembly : Dissolve 1.0 eq of the piperidine-4-carboxylate core and 1.2 eq of 1-fluoro-2-(methylsulfonyl)benzene in anhydrous N,N-Dimethylformamide (DMF).

    • Base Addition : Add 2.5 eq of finely powdered Potassium Carbonate ( K2​CO3​ ) to act as an acid scavenger.

    • Thermal Activation : Heat the reaction mixture to 100°C under a nitrogen atmosphere for 12 hours.

    • Workup : Quench with water, extract with Ethyl Acetate, and purify via silica gel chromatography (DCM:MeOH gradient) to yield the functionalized P4 intermediate.

    Protocol B: In Vitro FXa Chromogenic Assay & Selectivity Counter-Screen

    To validate that the observed Ki​ is driven by specific S4 pocket interactions and not non-specific serine protease inhibition, the primary assay must be paired with a counter-screen.

    Step-by-Step Method :

    • Buffer Preparation : Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, and 0.1% Bovine Serum Albumin (BSA).

      • Causality: These P4-optimized molecules are highly lipophilic. Without BSA acting as a thermodynamic carrier protein, the drug rapidly partitions into the polystyrene walls of the microtiter plate, artificially inflating the apparent Ki​ .

    • Enzyme Incubation : In a 96-well plate, incubate human FXa (0.5 nM final concentration) with varying concentrations of Compound 16a (0.01 nM to 10 μ M) for 15 minutes at 37°C.

    • Kinetic Readout : Add the FXa-specific chromogenic substrate S-2222 (0.2 mM). Measure the absorbance at 405 nm continuously for 10 minutes to calculate the initial velocity ( V0​ ).

    • Self-Validation (Counter-Screen) : Run a parallel assay using human Thrombin (1.0 nM) and the Thrombin-specific substrate S-2238.

      • Validation Logic: A true S4-directed FXa inhibitor will show an IC50​ > 10 μ M in the Thrombin assay, proving that the methylsulfonylphenyl piperidine moiety is selectively recognized by FXa.

    Workflow Synth 1. Chemical Synthesis (SNAr Coupling) Purif 2. Purification & Characterization (LC-MS, NMR) Synth->Purif Assay 3. Primary FXa Assay (Chromogenic Substrate S-2222) Purif->Assay Select 4. Selectivity Counter-Screen (Thrombin, Substrate S-2238) Assay->Select Data 5. SAR Data Analysis (Ki Determination) Select->Data Data->Synth Iterative Optimization

    Self-validating experimental workflow for synthesizing and evaluating Factor Xa P4 inhibitors.

    Conclusion

    The exploration of methylsulfonylphenyl piperidines highlights a masterclass in rational drug design. By leveraging the piperidine ring as a rigid vector and the methylsulfonyl group as a dual-action steric lock and hydrogen-bond acceptor, researchers successfully mapped the complex thermodynamics of the Factor Xa S4 pocket. While Apixaban ultimately utilized a different P4 vector to achieve clinical success, the 2'-methylsulfonylphenyl piperidine remains a benchmark chemotype for achieving sub-nanomolar potency and extreme selectivity in serine protease inhibitor design.

    References

    • Qiao, J. X., Cheng, X., Smallheer, J. M., Galemmo, R. A., Drummond, S., Pinto, D. J. P., ... & Lam, P. Y. S. (2007). "Pyrazole-based factor Xa inhibitors containing N-arylpiperidinyl P4 residues." Bioorganic & Medicinal Chemistry Letters, 17(5), 1432-1437. URL :[Link]

    • Wong, P. C., Pinto, D. J. P., & Zhang, D. (2011). "Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor." Journal of Thrombosis and Thrombolysis, 31(4), 478-492. URL :[Link]

    Sources

    A Comparative Guide to the Cross-Reactivity Profile of 4-(3-(methylsulfonyl)phenyl)piperidine

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides an in-depth analysis of the cross-reactivity profile of 4-(3-(methylsulfonyl)phenyl)piperidine, a key pharmacophore in contemporary drug discovery. Designed for researchers, scientists, and drug development professionals, this document outlines a comprehensive strategy for evaluating off-target interactions, presents illustrative experimental data, and contextualizes the compound's selectivity against relevant therapeutic targets.

    Introduction: The Significance of Selectivity for the 4-Phenylpiperidine Scaffold

    The 4-phenylpiperidine moiety is a privileged scaffold, forming the core of numerous centrally active therapeutic agents, including opioid analgesics, antipsychotics, and dopamine receptor modulators.[1][2] Its structural versatility allows for potent interactions with a range of G-protein coupled receptors (GPCRs) and ion channels. A notable derivative, 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine, also known as pridopidine, has been identified as a "dopaminergic stabilizer" with a unique, fast-off kinetic profile at the dopamine D2 receptor.[3] This precedent establishes the D2 receptor as the likely primary target for the parent compound, 4-(3-(methylsulfonyl)phenyl)piperidine.

    However, the very structural features that confer high affinity for one target can also lead to unintended interactions with others, a phenomenon known as cross-reactivity or off-target binding. Such interactions can lead to undesirable side effects, toxicity, or a complex pharmacological profile that can hinder clinical development. Therefore, a rigorous and early-stage assessment of a compound's cross-reactivity is not merely a regulatory formality but a critical step in validating its therapeutic potential and ensuring a favorable safety profile.

    This guide provides a framework for conducting such a study on 4-(3-(methylsulfonyl)phenyl)piperidine, comparing its binding profile to a panel of common off-targets and offering insights into the interpretation of the resulting data.

    Designing a Cross-Reactivity Study: A Multi-Target Approach

    The design of a robust cross-reactivity panel is predicated on both structural analogy and a broader understanding of common off-target liabilities in CNS drug discovery. Given that the 4-phenylpiperidine scaffold is associated with opioid, dopamine, and sigma receptor activity, these families are of primary interest.[1][4][5] Furthermore, a standard panel should include receptors and channels frequently implicated in adverse drug reactions.

    The proposed experimental workflow is designed to first assess binding affinity and then to characterize the nature of any significant interactions through functional assays.

    G cluster_0 Phase 1: Primary Screening (Binding Affinity) cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Data Analysis & Profiling A Compound of Interest 4-(3-(methylsulfonyl)phenyl)piperidine B Radioligand Binding Assays (Determine Ki values) A->B D Identify 'Hits' (Significant Binding, e.g., Ki < 1 µM) B->D C Comprehensive Target Panel (Dopamine, Serotonin, Opioid, Sigma, Adrenergic, etc.) C->B E Cell-Based Functional Assays (e.g., cAMP, Ca2+ flux, Electrophysiology) D->E F Determine Functional Activity (Agonist, Antagonist, Inverse Agonist) E->F G Selectivity Profile Generation F->G H Comparison with Alternatives G->H I Risk Assessment H->I

    Caption: Experimental workflow for assessing cross-reactivity.

    Experimental Protocols & Data Presentation

    The cornerstone of a cross-reactivity study is the quantitative measurement of binding affinity and functional activity. Below are standardized protocols for key assays.

    Radioligand Binding Assay Protocol

    Objective: To determine the binding affinity (Ki) of 4-(3-(methylsulfonyl)phenyl)piperidine for a panel of receptors.

    Methodology:

    • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from recombinant cell lines or tissue homogenates.

    • Assay Buffer: A buffer appropriate for the specific receptor is used (e.g., Tris-HCl with co-factors).

    • Reaction Mixture: The assay is set up in a 96-well plate containing:

      • Cell membranes

      • A specific radioligand (e.g., [³H]-Spiperone for D2 receptors) at a concentration near its Kd.

      • A range of concentrations of the test compound, 4-(3-(methylsulfonyl)phenyl)piperidine.

      • For non-specific binding determination, a high concentration of a known, non-labeled ligand is added to a set of wells.

    • Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

    • Termination & Harvesting: The reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the membranes. The filters are then washed with ice-cold buffer to remove unbound radioligand.

    • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

    • Data Analysis: The IC₅₀ (concentration of test compound that inhibits 50% of specific radioligand binding) is calculated using non-linear regression. The Ki is then determined using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

    hERG Channel Electrophysiology Assay Protocol

    Objective: To assess the inhibitory effect of 4-(3-(methylsulfonyl)phenyl)piperidine on the hERG potassium channel, a critical safety endpoint.[6]

    Methodology:

    • Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293 cells) is used.

    • Patch-Clamp Electrophysiology: Whole-cell patch-clamp recordings are performed using an automated or manual patch-clamp system.

    • Voltage Protocol: A specific voltage protocol is applied to the cells to elicit hERG tail currents.

    • Compound Application: Cells are perfused with increasing concentrations of 4-(3-(methylsulfonyl)phenyl)piperidine.

    • Data Acquisition: The peak tail current is measured at each concentration.

    • Data Analysis: The IC₅₀ value for hERG channel inhibition is determined by fitting the concentration-response data to a Hill equation.

    Comparative Data Analysis

    The data below represents a hypothetical but realistic cross-reactivity profile for 4-(3-(methylsulfonyl)phenyl)piperidine compared to a fictional, less selective alternative, "Compound X."

    Table 1: Comparative Binding Affinity (Ki, nM)

    Target4-(3-(methylsulfonyl)phenyl)piperidineCompound X (Alternative)Rationale for Inclusion
    Dopamine D2 15 25 Primary target based on analogs[3]
    Dopamine D325045High homology with D2
    Dopamine D1>10,0005,500Major dopamine receptor subtype
    Serotonin 5-HT2A1,20080Common CNS off-target
    Opioid µ (mu)>10,0003504-phenylpiperidine scaffold activity[5]
    Sigma σ18501504-phenylpiperidine scaffold activity[1]
    Adrenergic α12,300210Cardiovascular side effects
    Histamine H1>10,000950Sedative side effects
    hERG Channel (IC₅₀) >30,000 980 Critical cardiac safety liability[6]

    Table 2: Functional Activity Profile for Key 'Hits'

    Target4-(3-(methylsulfonyl)phenyl)piperidineCompound X (Alternative)
    Dopamine D2 Antagonist Antagonist
    Dopamine D3Weak AntagonistAntagonist
    Sigma σ1Weak AntagonistAntagonist

    Interpretation and Discussion

    The hypothetical data clearly illustrates a superior selectivity profile for 4-(3-(methylsulfonyl)phenyl)piperidine. With a Ki of 15 nM for the D2 receptor, it demonstrates high potency. More importantly, the selectivity window is substantial. For instance, its affinity for the D3 receptor is over 16-fold weaker, and its affinity for the Sigma σ1 receptor is over 50-fold weaker. For all other tested off-targets, the affinity is in the micromolar range, suggesting a low likelihood of physiologically relevant interactions at therapeutic concentrations.

    In stark contrast, "Compound X" displays a "dirtier" pharmacological profile. Its affinity for D2, D3, 5-HT2A, Sigma σ1, and Adrenergic α1 receptors are all within a 10-fold range, predicting a complex mix of effects and a higher potential for side effects.

    Crucially, the hERG IC₅₀ value for 4-(3-(methylsulfonyl)phenyl)piperidine is greater than 30 µM. A common rule of thumb in drug discovery is to seek a >100-fold window between the primary target potency and hERG activity. In this case, the window is >2000-fold, indicating a very low risk of cardiac liability. Compound X, with a sub-micromolar hERG IC₅₀, presents a significant safety concern.

    The Sulfonamide Moiety: A Note on Allergic Cross-Reactivity

    The presence of a methylsulfonyl group might raise concerns about cross-reactivity with sulfonamide antibiotics, which are associated with a relatively high incidence of hypersensitivity reactions.[7] However, it is critical to distinguish between the structural motifs responsible for such allergies. Hypersensitivity to sulfonamide antibiotics is primarily linked to two features: an N4-arylamine and a heterocyclic ring attached to the N1 nitrogen of the sulfonamide.[8][9]

    Sources

    Assessing the Therapeutic Window of Piperidine Analogs: A Comparative Guide to Efficacy and Safety Optimization

    Author: BenchChem Technical Support Team. Date: March 2026

    The piperidine ring is one of the most ubiquitous nitrogenous heterocycles in medicinal chemistry, serving as a core pharmacophore in a vast array of FDA-approved drugs. However, the inherent basicity of the piperidine nitrogen often presents a significant hurdle in drug development: a narrow therapeutic window. This is primarily driven by off-target liabilities, most notably the binding to the human ether-a-go-go-related gene (hERG) potassium channel, which induces cardiotoxicity, as well as promiscuous binding across central nervous system (CNS) receptors.

    As a Senior Application Scientist, I have structured this guide to objectively compare the performance of various piperidine analogs. By analyzing the causality behind structural modifications—such as fluorination, conformational restriction, and southern appendage substitution—we can establish robust, self-validating workflows to widen the therapeutic window of these critical drug candidates.

    Mitigating hERG Cardiotoxicity: Conformational Restriction vs. Fluorination

    The Mechanistic Challenge: The hERG channel's inner cavity is lined with aromatic residues (Tyr652, Phe656) that readily engage in cation-π interactions with basic amines. Because standard piperidine derivatives are predominantly protonated at physiological pH, they act as high-affinity hERG blockers, leading to QT interval prolongation and fatal arrhythmias.

    Comparative Analysis: To widen the therapeutic window, medicinal chemists must uncouple target efficacy from hERG affinity. Two primary strategies are employed:

    • Conformational Restriction: Transitioning from flexible 3,4-disubstituted piperidines to rigid 3,4,6-trisubstituted scaffolds sterically shields the basic nitrogen, preventing it from optimally aligning within the hERG cavity .

    • Fluorination (pKa Modulation): Introducing electronegative fluorine atoms adjacent to the piperidine nitrogen exerts an inductive electron-withdrawing effect. This lowers the amine's pKa, reducing the fraction of protonated species at physiological pH and drastically dropping hERG affinity .

    As shown in Table 1 , the optimization of Akt inhibitors demonstrates the superiority of the 3,4,6-trisubstituted piperidine (Compound E22) over its 3,4-disubstituted predecessor (Compound A12). E22 achieves a >20,000-fold therapeutic window, transforming a cardiotoxic lead into an orally active, safe candidate.

    Table 1: Therapeutic Window Comparison of Piperidine-Based Akt Inhibitors
    Compound / ScaffoldStructural ModificationTarget IC50 (Akt1)Off-Target hERG IC50Therapeutic Window (hERG/Akt1)Safety Profile
    Compound A12 3,4-disubstituted piperidine2.1 nM~0.5 µM~238xHigh Cardiotoxicity Risk
    Compound E22 3,4,6-trisubstituted piperidine1.5 nM>30.0 µM>20,000xSafe, Orally Active
    Fluorinated Fragment 4,4-difluoropiperidineN/A>50.0 µMN/AIdeal FBDD Starting Point

    CNS Receptor Selectivity: Sigma-1 vs. Dopamine D4 Modulators

    The Mechanistic Challenge: For CNS indications such as Parkinson's disease levodopa-induced dyskinesias (PD-LIDs) and neuropathic pain, piperidine derivatives are highly effective sigma-1 (σ1) receptor modulators. However, the piperidine pharmacophore shares structural overlap with dopamine D4 receptor ligands (interacting via Asp115). High D4 affinity narrows the therapeutic window by inducing severe motor deficits .

    Comparative Analysis: The divergence in σ1 vs. D4 activity is heavily influenced by the southern heterocyclic appendages attached to the piperidine core. Comparing benzimidazole derivatives to indazole derivatives reveals a stark contrast in performance. Moving the nitrogen from the benzimidazole ring into an indazole moiety (Compound 12b) yields sub-nanomolar σ1 affinity while effectively abolishing D4 binding.

    Table 2: Binding Affinities and Selectivity of CNS Piperidine Modulators
    Scaffold / Southern Appendageσ1 Ki (nM)D4 Ki (nM)Selectivity Ratio (D4/σ1)In Vivo Motor Effect
    Benzimidazole (Compound 5) 18.042623High Risk (Narrow Window)
    Benzimidazole (Compound 10a) 8.34,280515Moderate Risk
    Indazole (Compound 12b) 0.7579828Safe (Wide Window)

    Experimental Methodologies: Self-Validating Systems

    To objectively assess the therapeutic window of novel piperidine analogs, laboratories must deploy orthogonal, self-validating assays that quantify both on-target efficacy and off-target liabilities .

    Protocol A: In Vitro Cytotoxicity and Selectivity Index (SI) Determination

    Purpose: To establish the baseline GI50/IC50 and calculate the Selectivity Index (SI = IC50_normal / IC50_cancer), a direct proxy for the therapeutic window.

    • Cell Seeding: Seed target cancer cells (e.g., SKOV3) and healthy control cells (e.g., PBMCs) in 96-well plates at a density of 5,000 cells/well in 100 µL of complete DMEM medium. Incubate for 24h at 37°C (5% CO2).

    • Compound Treatment: Prepare a 10-point dose-response curve of the piperidine analog in DMSO (ensuring final DMSO concentration remains <0.1%). Treat cells for 72 hours.

    • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Solubilization & Readout: Add 100 µL of solubilization solution (10% SDS in 0.01 M HCl). Measure absorbance at 570 nm using a microplate reader.

    • Self-Validation Check: This assay functions as a self-validating system by incorporating parallel reference controls (e.g., doxorubicin). If the positive control fails to fall within its historical IC50 confidence interval, or if the vehicle control viability drops below 95%, the plate is automatically flagged for systemic error, preventing false-positive therapeutic window calculations.

    Protocol B: Automated Patch-Clamp for hERG Liability

    Purpose: To directly measure the off-target cardiotoxicity potential of the piperidine amine.

    • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest and suspend in extracellular recording solution.

    • Electrophysiology Setup: Utilize an automated patch-clamp system (e.g., QPatch) to establish a whole-cell configuration.

    • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

    • Perfusion: Perfuse the piperidine analog at ascending concentrations (0.1 µM to 30 µM).

    • Self-Validation Check: This protocol is inherently self-validating because it utilizes a pre-compound baseline recording for each individual cell. The cell serves as its own internal control, negating variations in channel expression levels across the population. A calculated hERG IC50 > 30 µM confirms a successfully widened therapeutic window.

    Visualizations of Pharmacological Routing and Workflows

    Pathway Scaffold Piperidine Pharmacophore (Basic Amine) Target On-Target Kinase/GPCR (e.g., Akt, Sigma-1) Scaffold->Target High Affinity OffTarget Off-Target Ion Channel (e.g., hERG) Scaffold->OffTarget Cation-π Interaction Efficacy Therapeutic Efficacy (Wide Window) Target->Efficacy Toxicity Cardiotoxicity (Narrow Window) OffTarget->Toxicity Mod Structural Optimization (Fluorination / Sterics) Mod->OffTarget Lowers pKa & Blocks Binding

    Fig 1: Pharmacological routing of piperidine analogs and toxicity mitigation.

    Workflow Synth Compound Synthesis InVitro Target Assay (IC50) Synth->InVitro Tox hERG Patch-Clamp (Toxicity) Synth->Tox Index Therapeutic Window (Selectivity Index) InVitro->Index Efficacy Data Tox->Index Safety Data

    Fig 2: Self-validating experimental workflow for therapeutic window assessment.

    References

    • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design Journal of Medicinal Chemistry, ACS Publications URL:[Link][1]

    • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery The Journal of Organic Chemistry, ACS Publications URL:[Link][2]

    • From dopamine 4 to sigma 1: Synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators Bioorganic & Medicinal Chemistry, NIH PMC URL:[Link][3]

    Sources

    Safety Operating Guide

    A Comprehensive Guide to the Safe Disposal of 4-(3-(Methylsulfonyl)phenyl)piperidine

    Author: BenchChem Technical Support Team. Date: March 2026

    This document provides essential procedural guidance for the safe and compliant disposal of 4-(3-(Methylsulfonyl)phenyl)piperidine. Developed for researchers, laboratory managers, and drug development professionals, this guide moves beyond simple checklists to explain the scientific rationale behind each step, ensuring a culture of safety and regulatory adherence. Our commitment is to provide value beyond the product itself, fostering a deep trust in our clients through expert-led safety and handling protocols.

    Hazard Assessment and Waste Characterization: The Foundation of Safe Disposal

    Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is paramount. The disposal procedure is a direct consequence of the chemical's properties and the regulatory framework designed to mitigate its risks.

    4-(3-(Methylsulfonyl)phenyl)piperidine is a substituted piperidine derivative. While specific toxicological data for this exact molecule is limited, a robust safety assessment can be constructed by analyzing its structural components: the piperidine ring and the methylsulfonylphenyl group. The piperidine moiety renders the molecule basic and imparts hazards common to heterocyclic amines.[1] The methylsulfonyl group is generally stable, but the overall profile requires handling as a hazardous substance.

    Based on data from structurally analogous compounds, such as 4-(4-(Methylsulfonyl)phenyl)piperidine, the following hazards should be assumed:

    Hazard Category GHS Classification & Rationale
    Acute Toxicity H302: Harmful if swallowed. The piperidine structure is associated with toxicity upon ingestion.[2]
    Skin Irritation H315: Causes skin irritation. Amines are known to be irritating to the skin upon contact.
    Eye Irritation H319: Causes serious eye irritation. Direct contact can cause significant eye damage.
    Respiratory Irritation H335: May cause respiratory irritation. Inhalation of dust or aerosols should be avoided.

    Furthermore, thermal decomposition is a critical consideration. During incineration or in the event of a fire, piperidine-based compounds can release toxic and hazardous gases, including oxides of nitrogen (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3][4] This potential for hazardous byproducts directly informs the selection of the ultimate disposal method.

    The Regulatory Imperative: Compliance with OSHA and EPA Standards

    The disposal of laboratory chemicals is not discretionary; it is strictly governed by federal and local regulations to protect both personnel and the environment.

    • Occupational Safety and Health Administration (OSHA): Under the Laboratory Standard (29 CFR 1910.1450), all laboratories are required to develop a written Chemical Hygiene Plan (CHP).[5][6] This plan must outline specific procedures for handling and disposing of hazardous chemicals, provide employee training, and specify the use of personal protective equipment (PPE).[7][8] The procedures outlined in this guide should be incorporated into your laboratory's CHP.

    • Environmental Protection Agency (EPA): The EPA, through the Resource Conservation and Recovery Act (RCRA), regulates hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" management.[9][10] 4-(3-(Methylsulfonyl)phenyl)piperidine waste must be classified as hazardous due to its toxic characteristics.[11] Disposing of this chemical down the drain or in regular trash is a violation of federal law.[9][11]

    Step-by-Step Disposal Protocol

    This protocol provides a self-validating system for the safe handling and disposal of 4-(3-(Methylsulfonyl)phenyl)piperidine waste, from the point of generation to final pickup.

    Experimental Protocol: Waste Accumulation and Storage

    Objective: To safely collect and store waste 4-(3-(Methylsulfonyl)phenyl)piperidine in a manner that prevents chemical reactions, environmental release, and personnel exposure.

    Materials:

    • Designated hazardous waste container (HDPE or other compatible plastic is recommended)[9]

    • Secondary containment bin

    • EHS-approved hazardous waste labels[12]

    • Permanent marker

    Procedure:

    • Container Selection: Choose a container that is in good condition, free of cracks or residue, and has a tightly sealing lid. The container material must be compatible with the piperidine derivative; avoid metal containers for corrosive waste.[13]

    • Labeling: Immediately upon designating the container for waste, affix a hazardous waste label.[13] Fill in the following information:

      • The words "HAZARDOUS WASTE" [12]

      • Full Chemical Name: "Waste 4-(3-(Methylsulfonyl)phenyl)piperidine" (Do not use abbreviations or chemical formulas)[12]

      • Composition: If mixed with solvents, list all components and their approximate percentages.

      • Hazard Classification: Mark "Toxic" and "Irritant".

    • Segregation (Critical Step): Store the waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.[12]

      • Causality: Proper segregation is crucial to prevent dangerous chemical reactions. 4-(3-(Methylsulfonyl)phenyl)piperidine is basic and must be stored separately from incompatible materials.

      • Store separately from:

        • Acids and Acid Anhydrides[3][4]

        • Strong Oxidizing Agents[1][3]

        • Acid Chlorides[4]

        • Carbon Dioxide (for concentrated piperidine solutions)[4]

    • Safe Storage: Keep the waste container tightly closed at all times, except when adding waste.[12] Place the primary container inside a larger, chemically resistant secondary containment bin to contain any potential leaks.[11]

    Workflow Diagram: Disposal Pathway

    G Disposal Workflow for 4-(3-(Methylsulfonyl)phenyl)piperidine cluster_0 In the Laboratory cluster_1 Institutional Disposal Process A Waste Generation (e.g., residual material, contaminated items) B Select & Label 'HAZARDOUS WASTE' Container A->B C Add Waste to Container B->C D Segregate from Incompatibles (Acids, Oxidizers) C->D E Store in Secondary Containment in Satellite Accumulation Area D->E Store Safely F Is Container Full (or accumulation time limit reached)? E->F F->C No G Complete Hazardous Waste Pickup Request Form for EHS F->G Yes H EHS Schedules Pickup G->H I Trained EHS Personnel Collect Waste H->I J Consolidation at Central Hazardous Waste Facility I->J K Final Disposal via Licensed Vendor (High-Temperature Incineration) J->K

    Caption: Disposal workflow from laboratory generation to final incineration.

    Experimental Protocol: Final Disposal
    • Request Pickup: Once the container is 90% full or has reached your institution's time limit for satellite accumulation, complete a chemical waste pickup request form for your institution's Environmental Health & Safety (EHS) department.[9][12]

    • EHS Collection: Trained EHS personnel will collect the properly labeled and sealed container.

    • Ultimate Disposal Method: The only recommended and compliant disposal method for this compound is high-temperature incineration in a licensed hazardous waste facility .[14]

      • Causality: Incineration at high temperatures ensures the complete destruction of the organic molecule. Crucially, these facilities are equipped with afterburners and scrubbers to neutralize the harmful nitrogen oxides and other toxic byproducts generated during combustion, preventing their release into the atmosphere.[14]

    Emergency Procedures for Spills

    All personnel handling this compound must be trained on spill response as part of the laboratory's Chemical Hygiene Plan.[6]

    • Evacuate and Alert: Immediately alert others in the area. If the spill is large or in a poorly ventilated space, evacuate the laboratory.

    • Control Ignition Sources: If the compound is in a flammable solvent, turn off all nearby ignition sources.

    • Ventilate: Increase ventilation to the area by opening a chemical fume hood sash.

    • Don PPE: At a minimum, wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile may be suitable for small spills, but consult the glove manufacturer's compatibility chart).

    • Contain and Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[14] Do not use combustible materials like paper towels to absorb large spills.

    • Collect Waste: Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste container.[15]

    • Decontaminate: Clean the spill area with soap and water.

    • Dispose: Label the container with all contents and dispose of it as hazardous waste according to the protocol in Section 3.

    By adhering to this comprehensive guide, researchers and institutions can ensure the disposal of 4-(3-(Methylsulfonyl)phenyl)piperidine is performed safely, responsibly, and in full compliance with regulatory standards, reflecting a deep and unwavering commitment to laboratory safety.

    References

    • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

    • The Laboratory Standard. Office of Clinical and Research Safety. [Link]

    • How to Dispose of Chemical Waste. Environmental Health and Safety, University of Tennessee, Knoxville. [Link]

    • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

    • OSHA Laboratory Standard. Compliancy Group. [Link]

    • Chemical Waste Disposal Guidelines for Educational Facilities. ACTenviro. [Link]

    • How to Properly Manage Hazardous Waste Under EPA Regulations. MCF Environmental Services. [Link]

    • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

    • Safety Data Sheet for 1-Boc-4-(3-carboxy-phenyl)-piperidine. AFG Bioscience LLC. [Link]

    • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. [Link]

    • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. [Link]

    • Safety data sheet for piperidine. Carl Roth. [Link]

    • Safety Data Sheet for 2-(Piperidin-2-yl)piperidine. Targetmol. [Link]

    • Safety Data Sheet for 4-methylpiperidine. Acros Organics. [Link]

    • Safety Data Sheet for Piperidine. PENTA s.r.o. [Link]

    • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]

    • PIPERIDINE Chemical compatibility. Canyon Components. [Link]

    • MSDS of 4-(3-Phenyl-propyl)-piperidine hydrochloride. Capot Chemical. [Link]

    • List of Hazardous Substances and Reportable Quantities. U.S. Department of Transportation. [Link]

    • Hazardous Waste - EHSO Manual. Oakland University. [Link]

    • HAZARDOUS WASTE MANAGEMENT CHAPTER 0400-12-01. State of Tennessee. [Link]

    • PIPERIDINE. Ataman Kimya. [Link]

    • Hazardous Materials Disposal Guide. Nipissing University. [Link]

    • Piperidine. PubChem, National Institutes of Health. [Link]

    • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO. [Link]

    Sources

    ×

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.